1-Chloro-2,5-dimethyl-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFACWRHDRTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597814 | |
| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13711-22-3 | |
| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene (CAS: 13711-22-3): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloro-2,5-dimethyl-3-nitrobenzene is a substituted nitroaromatic compound with the CAS number 13711-22-3.[1] Its molecular structure, featuring a combination of a reactive chloro group, a reducible nitro moiety, and directing methyl groups, makes it a valuable intermediate in targeted organic synthesis. This guide provides a comprehensive overview of its known physicochemical properties, discusses its chemical reactivity from a mechanistic standpoint, outlines a viable synthetic pathway, and explores its potential applications, particularly as a building block for more complex, biologically active molecules. The safety and handling protocols are also detailed, based on data from structurally analogous compounds.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are critical for its use in experimental design. The data, compiled from various chemical databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13711-22-3 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1] |
| Synonyms | 6-Chloro-1,4-dimethyl-2-nitrobenzene | [1] |
| Melting Point | 36 °C | [1] |
| Boiling Point | 133-134 °C (at 15 Torr); 264.7±35.0 °C (at 760 mmHg) | [1][3] |
| Density | 1.273±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 113.9±25.9 °C | [1] |
| XLogP3 | 3.1 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the electronic interplay of its functional groups. The nitro group is strongly electron-withdrawing, while the two methyl groups are electron-donating. The chlorine atom exhibits an inductive withdrawing effect and a weaker resonance-donating effect.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. However, for efficient SNAr reactions to occur, the withdrawing group must be positioned ortho or para to the leaving group (in this case, chlorine) to stabilize the intermediate Meisenheimer complex through resonance.[4] In this compound, the nitro group is meta to the chlorine. Consequently, it cannot directly delocalize the negative charge of the intermediate via resonance.[4] This positioning significantly reduces the compound's reactivity towards SNAr compared to its ortho- or para-nitro isomers, likely requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles) to achieve substitution of the chloro group.
Reduction of the Nitro Group
A cornerstone of this molecule's utility is the facile reduction of the nitro group to a primary amine (aniline). This transformation is a pivotal step in many synthetic sequences, particularly in drug discovery, as it introduces a versatile nucleophilic site. The resulting 3-amino-1-chloro-2,5-dimethylbenzene is a valuable precursor for constructing heterocyclic systems or for further functionalization via acylation or alkylation.
Commonly employed reduction methodologies include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.
-
Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
Electrophilic Aromatic Substitution (EAS)
While the nitro group is a powerful deactivating group for EAS, the two methyl groups are activating. The net effect is a deactivated ring, but further electrophilic substitution is possible under specific conditions. The directing effects of the existing substituents would sterically and electronically favor substitution at the C4 or C6 positions. However, given the deactivation, reactions involving the existing functional groups are generally more synthetically practical.
Synthesis and Methodology
The most direct and logical approach to synthesizing this compound is through the electrophilic nitration of the commercially available precursor, 1-chloro-2,5-dimethylbenzene.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of 1-chloro-2,5-dimethylbenzene
This protocol is an exemplary procedure based on standard chemical principles. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, ~2.5 equivalents). Cool the flask in an ice/water bath to 0-5 °C.
-
Causality: Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and side reactions.
-
-
Addition of Nitric Acid: While maintaining the low temperature and stirring vigorously, add concentrated nitric acid (HNO₃, ~1.1 equivalents) dropwise to the sulfuric acid.
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the organic product.
-
Causality: The product is poorly soluble in the aqueous acidic medium, leading to its precipitation.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Applications in Research and Drug Development
As a functionalized building block, this compound holds potential in several areas of chemical R&D.
-
Intermediate for Agrochemicals and Dyes: Chlorinated nitroaromatics are established precursors in the synthesis of pesticides and pigments.[5]
-
Precursor for Bioactive Heterocycles: The true value for drug development lies in its role as a precursor to substituted anilines. The resulting 3-amino-1-chloro-2,5-dimethylbenzene can be used to construct a variety of heterocyclic scaffolds. For instance, substituted phenylenediamines (which can be derived from this compound) are key starting materials for benzimidazoles. Benzimidazole moieties are present in numerous pharmaceuticals and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6]
-
Fragment-Based Drug Discovery: In medicinal chemistry, this molecule can serve as a fragment for building more complex drug candidates, where the substitution pattern provides a specific vector for molecular growth.
Safety, Handling, and Toxicology
Anticipated GHS Hazard Profile
| Pictogram | Hazard Class & Statement |
| Danger • H301 + H311: Toxic if swallowed or in contact with skin. • H372: Causes damage to organs (blood) through prolonged or repeated exposure.[7] • H411: Toxic to aquatic life with long-lasting effects. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible.[8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[8]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands and face thoroughly after handling.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Conclusion
This compound is a specialty chemical intermediate whose value is derived from its specific pattern of functionalization. While its reactivity in nucleophilic substitution is tempered by the meta orientation of its key groups, the reliable reduction of its nitro group provides a gateway to a range of substituted anilines. These derivatives are of significant interest to researchers in medicinal chemistry and materials science, positioning this compound as a useful, albeit specialized, building block for the synthesis of complex molecular targets. Prudent handling, with strict adherence to safety protocols for toxic nitroaromatic compounds, is mandatory for its use.
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An In-depth Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene
Introduction
1-Chloro-2,5-dimethyl-3-nitrobenzene is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique arrangement of chloro, nitro, and dimethyl functional groups on a benzene ring imparts specific reactivity and physical properties that are of interest to researchers in medicinal chemistry and materials science. Understanding its physicochemical profile is paramount for its effective utilization in designing novel molecules and for ensuring safe handling and scalability in laboratory and industrial settings. This guide provides a comprehensive overview of its core properties, methodologies for their characterization, and critical safety insights, grounded in established scientific principles.
Section 1: Molecular Identity and Core Properties
The foundational step in utilizing any chemical compound is to confirm its identity and fundamental physical constants. These data points are critical for reaction stoichiometry, purification, and analytical characterization.
1.1. Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
SMILES: CC1=CC(=C(C=C1Cl)C)[O-]
-
InChIKey: JMEXAQBBMDHIGQ-UHFFFAOYSA-N
1.2. Physicochemical Data Summary
The physicochemical properties of a compound govern its behavior in both reactive and non-reactive systems, influencing everything from solvent choice to reaction temperature. The data below has been aggregated from supplier technical sheets and computational models.
| Property | Value | Source |
| Molecular Weight | 185.608 g/mol | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 264.7 ± 35.0 °C at 760 mmHg | [1][2] |
| Flash Point | 113.9 ± 25.9 °C | [1][2] |
| Melting Point | Not Available (N/A) | [1] |
| Exact Mass | 185.024353 Da | [2] |
Note: The boiling and flash points are predicted values and should be confirmed experimentally.
Section 2: Reactivity Profile and Synthetic Utility
The reactivity of this compound is dictated by the electronic interplay of its substituents on the aromatic ring.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Its position at C3 directs incoming electrophiles primarily to the C4 and C6 positions (meta to itself).
-
Chloro Group (-Cl): As a halogen, it is also deactivating due to its inductive effect but acts as an ortho, para-director due to resonance.
-
Methyl Groups (-CH₃): These are electron-donating groups, activating the ring towards electrophilic substitution and directing to ortho and para positions relative to themselves.
The net effect is a complex reactivity profile. The positions C4 and C6 are the most likely sites for further electrophilic substitution due to the directing effects of the chloro and methyl groups. Furthermore, the electron-deficient nature of the ring, enhanced by the nitro group, makes it a candidate for nucleophilic aromatic substitution (SₙAr), potentially at the chlorine-bearing carbon. The viability of SₙAr reactions is significantly enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the chlorine atom), as this allows for the stabilization of the negatively charged Meisenheimer intermediate.[3] In this molecule, the nitro group is meta to the chlorine, which means it does not provide resonance stabilization for an SₙAr intermediate, suggesting that forcing conditions would be required for such a reaction.[3]
Section 3: Experimental Characterization Protocols
Accurate experimental data is the cornerstone of scientific integrity. While data for this specific molecule is sparse, standard methodologies can be applied for its characterization.
3.1. Workflow for Physicochemical Property Determination
The logical flow for characterizing a novel or sparsely documented compound involves a series of standard analytical procedures.
3.2. Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a crucial indicator of purity. DSC provides a highly accurate and reproducible method for its determination.
-
Causality: DSC is chosen over traditional melting point apparatus because it measures the heat flow required to raise a sample's temperature. A sharp, well-defined endotherm at the melting point provides not only the melting temperature but also the enthalpy of fusion, offering deeper thermodynamic insight. This method is self-validating through the use of certified reference standards.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain any potential volatilization. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Ramp: Ramp the temperature at a controlled rate, typically 10 °C/min, under a constant inert nitrogen purge (50 mL/min). The nitrogen purge prevents oxidative degradation and ensures a stable thermal environment.
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the thermogram. The peak area of the endotherm is integrated to calculate the enthalpy of fusion (ΔHfus).
-
Reporting: Report the onset temperature as the melting point and the integrated peak area as the enthalpy of fusion. The sharpness of the peak serves as a qualitative indicator of purity.
Section 4: Safety, Handling, and Storage
Given the presence of nitro and chloroaromatic functionalities, this compound must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from related compounds like 1-chloro-3-nitrobenzene and 2-chloro-6-nitrotoluene provide a strong basis for hazard assessment.[4][5][6]
4.1. Hazard Profile
-
Toxicity: Nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled.[5][6] They can potentially cause damage to the blood, leading to methemoglobinemia.[7]
-
Irritation: May cause skin and serious eye irritation.
-
Environmental Hazards: Likely toxic to aquatic life with long-lasting effects.[7]
4.2. Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator is necessary.[4][8]
4.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]
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A Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene: Properties, Synthesis, and Applications for Research Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers in organic synthesis and drug discovery. The document delineates its core molecular and physical properties, proposes a logical synthetic pathway with an exemplary experimental protocol, and explores its potential applications as a versatile chemical intermediate. Emphasis is placed on the scientific rationale behind its synthesis and reactivity. Additionally, a critical assessment of its safety and handling protocols, based on data from structurally related compounds, is provided to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for scientists leveraging this molecule in the development of novel chemical entities.
Core Molecular Profile and Physicochemical Properties
This compound is a halogenated and nitrated aromatic hydrocarbon. Its specific substitution pattern—a chloro group, two methyl groups, and a nitro group on a benzene ring—makes it a valuable precursor in multi-step organic synthesis. The interplay of these functional groups dictates its reactivity and potential applications.
The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 13711-22-3 | [1][3] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 264.7 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 113.9 ± 25.9 °C | [1] |
| Appearance | Yellowish Crystalline Solid (inferred) | [4] |
| Purity (Typical) | ≥95% | [3] |
Synthesis and Mechanistic Considerations
The targeted synthesis of this compound is best achieved through the electrophilic nitration of 2-chloro-1,4-dimethylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.
Causality of Experimental Choices:
-
Starting Material: 2-chloro-1,4-dimethylbenzene is the logical precursor. The existing chloro and methyl groups will direct the position of the incoming nitro group.
-
Directing Effects: Both the methyl groups (at positions 1 and 4) and the chloro group (at position 2) are ortho, para-directors. The positions ortho to the C1-methyl are C2 (blocked by chlorine) and C6. The position para is C4 (blocked by another methyl group). The positions ortho to the C4-methyl are C3 and C5. The position para is C1 (blocked). The positions ortho to the C2-chloro are C1 (blocked) and C3. The position para is C5.
-
Regioselectivity: The positions most activated for electrophilic substitution are C3, C5, and C6. The nitro group will preferentially add at the C3 or C5 positions. The formation of the 3-nitro isomer is sterically less hindered compared to addition at C6 (adjacent to the C1-methyl group). The final product is a result of this combined electronic and steric guidance.
-
Reaction Conditions: A nitrating mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0-10 °C) to prevent over-nitration and control the reaction rate.
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A Spectroscopic Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the expected spectral data for 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted aromatic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the spectral features, providing a deeper understanding of the molecule's structure and electronic environment.
Molecular Structure and Spectroscopic Implications
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral characteristics. The presence of a chloro group, two methyl groups, and a nitro group—all with distinct electronic properties—results in a predictable yet nuanced spectroscopic signature. The chloro and nitro groups are electron-withdrawing, while the methyl groups are electron-donating. Their relative positions influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the aromatic ring and the methyl substituents.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H-4 | 7.5 - 7.8 | Singlet (s) | 1H |
| Aromatic H-6 | 7.2 - 7.5 | Singlet (s) | 1H |
| Methyl Protons (C2-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |
| Methyl Protons (C5-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |
Interpretation and Rationale:
-
Aromatic Protons: The two aromatic protons, H-4 and H-6, are not equivalent due to the unsymmetrical substitution pattern. The proton at the C-4 position is expected to be downfield (higher ppm) compared to the proton at C-6. This is because H-4 is situated between two electron-withdrawing groups (chloro and nitro), leading to greater deshielding. The H-6 proton is adjacent to the electron-donating methyl group, which provides some shielding. Both protons will appear as singlets as they lack adjacent protons for spin-spin coupling.
-
Methyl Protons: The two methyl groups will also exhibit slightly different chemical shifts. The methyl group at C-2 is adjacent to the electron-withdrawing chloro group, which will likely cause a slight downfield shift compared to the methyl group at C-5. Both will appear as sharp singlets, each integrating to three protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C-Cl) | 130 - 135 |
| C2 (C-CH₃) | 135 - 140 |
| C3 (C-NO₂) | 145 - 150 |
| C4 (C-H) | 120 - 125 |
| C5 (C-CH₃) | 138 - 142 |
| C6 (C-H) | 125 - 130 |
| C2-CH₃ | 15 - 20 |
| C5-CH₃ | 18 - 23 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing groups (C1, C2, and C3) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the nitro group (C3) is expected to be the most downfield. The carbons bearing the methyl groups (C2 and C5) will also be downfield due to the substitution effect. The protonated carbons (C4 and C6) will appear at relatively upfield positions.
-
Methyl Carbons: The chemical shifts of the methyl carbons are expected in the typical aliphatic region.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1370 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 800 - 900 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Interpretation and Rationale:
-
Nitro Group: The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2][3] For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][3]
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl groups (below 3000 cm⁻¹).
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
-
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of C₈H₈ClNO₂ is approximately 185.61 g/mol .[4]
| m/z | Proposed Fragment | Significance |
| 185/187 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |
| 170/172 | [M - CH₃]⁺ | Loss of a methyl group |
| 155 | [M - NO]⁺ | Loss of nitric oxide |
| 139 | [M - NO₂]⁺ | Loss of a nitro group |
| 124 | [M - NO₂ - CH₃]⁺ | Loss of nitro and methyl groups |
| 104 | [M - NO₂ - Cl]⁺ | Loss of nitro and chloro groups |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak will appear as a pair of peaks at m/z 185 and 187, with a relative intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pathways: The fragmentation of nitroaromatic compounds is often initiated by the loss of the nitro group or its components.[5] Common fragmentation pathways for this compound are expected to include:
-
Loss of a Methyl Group: Cleavage of a methyl radical to form a stable benzylic-type cation.
-
Loss of the Nitro Group: The C-N bond can cleave to lose a nitro group (NO₂).
-
Loss of Nitric Oxide: Rearrangement followed by the loss of nitric oxide (NO) is a common pathway for nitroaromatics.
-
Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of the remaining substituents or rearrangement to form stable ions like the tropylium ion (m/z 91).
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron ionization (EI) is a common method for generating ions from volatile organic compounds. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its structural elucidation and characterization. By understanding the interplay of the various substituents and their influence on the NMR, IR, and MS data, researchers can confidently identify and characterize this molecule in complex mixtures and reaction products. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.
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All 'Bout Chemistry. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-METHYL-3-NITROBENZENE. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - Optional[1H NMR]. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the ¹H NMR spectrum of 1-Chloro-2,5-dimethyl-3-nitrobenzene (CAS No: 13711-22-3), a polysubstituted aromatic compound. The structural elucidation of such molecules is critical in fields ranging from pharmaceutical development to materials science. Here, we will dissect the theoretical underpinnings of its ¹H NMR spectrum, provide a robust experimental protocol for its acquisition, and detail the data processing workflow. This document serves as a comprehensive resource for researchers and scientists, blending foundational principles with practical, field-proven methodologies.
Predictive Analysis of the ¹H NMR Spectrum
The structure of this compound dictates a unique ¹H NMR spectrum. To predict this spectrum, we must analyze the chemical environment of each proton, considering the electronic effects of the various substituents on the benzene ring.
Molecular Structure and Proton Environments:
The molecule has four distinct proton environments:
-
Two aromatic protons, which we will designate as H-4 and H-6 .
-
Two methyl groups, designated as 2-CH₃ and 5-CH₃ .
The chemical shift (δ) of these protons is primarily influenced by the electron-donating or electron-withdrawing nature of the substituents (-Cl, -CH₃, -NO₂).
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both by induction and resonance. It strongly deshields nearby protons, shifting their signals significantly downfield.
-
Chloro Group (-Cl): This is an electronegative atom that withdraws electron density through induction, causing deshielding. It has a weaker deshielding effect compared to the nitro group.
-
Methyl Group (-CH₃): This is a weak electron-donating group, which shields nearby protons, causing a slight upfield shift.
Predicting Chemical Shifts (δ)
The chemical shifts of aromatic protons can be estimated by starting with the standard value for benzene (δ ≈ 7.26 ppm in CDCl₃) and adding incremental shifts from each substituent based on its position (ortho, meta, or para).[1]
-
Aromatic Protons (H-4 and H-6): These protons reside in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[2]
-
H-6: This proton is ortho to the strongly deshielding -NO₂ group and ortho to the -Cl group. It is also meta to the 5-CH₃ group. The cumulative deshielding effects from the adjacent nitro and chloro groups are expected to shift this proton the furthest downfield.
-
H-4: This proton is para to the -NO₂ group, ortho to the 5-CH₃ group, and meta to both the -Cl and 2-CH₃ groups. The para-nitro and meta-chloro deshielding effects will be significant, though likely less pronounced than the combined ortho effects on H-6. The ortho-methyl group will provide a slight shielding effect.
-
-
Methyl Protons (2-CH₃ and 5-CH₃): These protons are in the benzylic region (2.0-3.0 ppm).[2]
-
2-CH₃: This methyl group is flanked by two electron-withdrawing groups (-Cl and -NO₂). This environment will cause significant deshielding, pushing its signal downfield within the benzylic proton range.
-
5-CH₃: This methyl group is adjacent to two aromatic protons (H-4 and H-6). Its electronic environment is less deshielded compared to the 2-CH₃ group. Therefore, its signal is expected to appear more upfield.
-
Predicting Splitting Patterns (Multiplicity)
Spin-spin coupling occurs between non-equivalent protons on adjacent atoms. The coupling constant, J, is independent of the spectrometer's magnetic field strength.[3]
-
H-4 and H-6: These two aromatic protons are four bonds apart and are in a meta relationship. They will couple to each other, resulting in a characteristic meta-coupling. The typical value for a meta-coupling constant (⁴J) is small, around 2-3 Hz.[4] Consequently, both H-4 and H-6 are expected to appear as doublets (d).
-
2-CH₃ and 5-CH₃: The protons of the methyl groups do not have any adjacent protons to couple with. Therefore, both methyl signals are expected to appear as singlets (s).
Predicted ¹H NMR Data Summary
The predicted spectral data for this compound are summarized in the table below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2-3 | 1H |
| H-4 | ~7.5 - 7.7 | Doublet (d) | ~2-3 | 1H |
| 2-CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A | 3H |
| 5-CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |
Molecular Structure and Key NMR Interactions
The following diagram illustrates the molecular structure and highlights the key protons and the through-bond coupling interaction that defines the splitting pattern of the aromatic signals.
Caption: Molecular structure showing meta-coupling between H-4 and H-6.
Experimental Protocol: Data Acquisition
This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure scientific integrity.
Part 1: Sample Preparation
Rationale: Proper sample preparation is the foundation of a high-quality NMR spectrum. The goal is to create a homogeneous, particle-free solution at an optimal concentration.[5]
Methodology:
-
Weigh the Analyte: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6] This mass range ensures sufficient signal for a ¹H spectrum without causing line broadening due to excessive concentration.[7]
-
Select a Deuterated Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (CHCl₃ at δ 7.26 ppm) typically does not interfere with the aromatic region of the analyte.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.
-
Filter the Sample: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. TMS is chemically inert and provides a sharp singlet at 0.00 ppm.[7]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Part 2: Instrument Setup and Acquisition
Rationale: The chosen acquisition parameters represent a balance between achieving a high signal-to-noise ratio (S/N) and minimizing the experimental time.
Typical Parameters (for a 400 MHz Spectrometer):
-
Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the CDCl₃ to compensate for any magnetic field drift during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[8] This is arguably the most critical step for obtaining sharp spectral lines.
-
Set Acquisition Parameters:
-
Pulse Width: Calibrate a 90° pulse width to ensure maximum signal excitation.
-
Number of Scans (NS): Set to 16 or 32 scans. This allows for signal averaging to improve the S/N ratio.
-
Relaxation Delay (D1): Set to 1-2 seconds. This delay allows the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.
-
Acquisition Time (AQ): Set to ~3-4 seconds to ensure adequate digital resolution.
-
Spectral Width (SW): Set to a range that encompasses all expected signals, typically 0-12 ppm.
-
-
Data Acquisition: Initiate the acquisition process by typing the appropriate command (e.g., zg in Bruker TopSpin software).
Caption: Experimental workflow for ¹H NMR data acquisition.
Data Processing and Analysis
Rationale: The raw data acquired is a Free Induction Decay (FID), a time-domain signal. Processing is required to convert this into the familiar frequency-domain spectrum for interpretation.[9]
Methodology:
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain using a Fourier Transform algorithm. This mathematical operation resolves the component frequencies of the signal, which correspond to the chemical shifts of the protons.[10]
-
Phase Correction: The transformed spectrum must be phase-corrected. This is an interactive process to ensure that all peaks are in pure absorption mode (positive and symmetrical) and the baseline is flat.[11] This involves adjusting both a zero-order (frequency-independent) and a first-order (frequency-dependent) phase parameter.[12]
-
Baseline Correction: A baseline correction algorithm is applied to remove any broad distortions or rolling in the baseline of the spectrum, ensuring accurate peak integration.[13]
-
Calibration/Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or, if TMS is not used, by setting the residual solvent peak of CDCl₃ to its known value of 7.26 ppm.
-
Integration: The area under each peak is integrated. The relative integral values are directly proportional to the number of protons giving rise to that signal.
-
Peak Picking: The exact chemical shift (in ppm) of each peak is identified and labeled.
Caption: Standard workflow for processing raw NMR data (FID).
Conclusion
The structural elucidation of this compound via ¹H NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts and spin-spin coupling. A predictive analysis, based on the electronic properties of the substituents, indicates a spectrum characterized by two meta-coupled doublets in the aromatic region and two distinct singlets for the methyl groups. By adhering to the detailed experimental and processing protocols outlined in this guide, researchers can reliably acquire and interpret a high-quality spectrum, enabling unambiguous confirmation of the molecule's structure. This comprehensive approach ensures both scientific rigor and the generation of trustworthy, reproducible data essential for advanced chemical research and development.
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]
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Griffiths, L. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Maryland, Baltimore County. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Department of Chemistry. Retrieved from [Link]
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Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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ResearchGate. (2008, January). Workflow of the preprocessing steps applied in our NMR system. Retrieved from [Link]
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University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
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Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, December 11). 1H NMR coupling and coupling constants. YouTube. Retrieved from [Link]
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A Technical Guide to the Mass Spectrometry Fragmentation of 1-Chloro-2,5-dimethyl-3-nitrobenzene
Abstract
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Chloro-2,5-dimethyl-3-nitrobenzene (C₈H₈ClNO₂). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the principal fragmentation pathways, the rationale behind the observed ion formations, and the influence of the chloro, dimethyl, and nitro substituents on the molecule's behavior in the mass spectrometer. By synthesizing established fragmentation principles with a detailed mechanistic interpretation, this guide serves as a definitive resource for the identification and structural characterization of this and related compounds.
Introduction: The Molecule and the Method
This compound is a substituted aromatic compound with a monoisotopic mass of 185.0244 Da. Its structural characterization is crucial in various fields, including synthetic chemistry, environmental analysis, and pharmaceutical development. Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for this purpose, providing a reproducible fragmentation "fingerprint" that is highly indicative of the molecule's structure.
In EI-MS, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), reveals the molecular weight and provides a roadmap to the molecule's constituent parts. The fragmentation of this compound is governed by the interplay of its stable aromatic core and its three distinct functional groups: the nitro group, the chlorine atom, and the two methyl groups.
The Molecular Ion Peak (M⁺•)
The first crucial piece of information in the mass spectrum is the molecular ion peak. Due to the stability of the benzene ring, aromatic compounds typically exhibit a prominent molecular ion peak.[1][2] For this compound, the molecular ion is expected at m/z 185 .
A key diagnostic feature for halogenated compounds is the presence of isotopic peaks.[3] Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[4] Consequently, the mass spectrum will display two molecular ion peaks:
-
[M]⁺• at m/z 185 , corresponding to molecules containing ³⁵Cl.
-
[M+2]⁺• at m/z 187 , corresponding to molecules containing ³⁷Cl.
The relative intensity of the m/z 187 peak will be approximately one-third that of the m/z 185 peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.[3]
Primary Fragmentation Pathways: A Mechanistic Analysis
The excess internal energy of the molecular ion (m/z 185/187) is dissipated through the cleavage of its weakest bonds and the formation of the most stable possible fragment ions. The fragmentation is directed by the nitro, chloro, and methyl functional groups, leading to several competing primary fragmentation pathways.
Pathway A: Loss of the Nitro Group (NO₂• and NO•)
The nitro group is a potent director of fragmentation in aromatic compounds.[4] Two characteristic losses are observed:
-
Loss of a Nitro Radical (NO₂•): This is a dominant fragmentation pathway for many nitroaromatic compounds, involving the cleavage of the C-N bond to lose a neutral radical of 46 Da.[5] This process is driven by the formation of a relatively stable substituted chlorodimethylphenyl cation.
-
[M]⁺• → [M - NO₂]⁺ + NO₂•
-
m/z 185 → m/z 139
-
This fragment ion, [C₈H₈Cl]⁺, retains the chlorine atom and will therefore exhibit a corresponding isotope peak at m/z 141.
-
-
Rearrangement and Loss of Nitric Oxide (NO•): A common rearrangement in ortho-substituted nitroaromatics, and also possible here, involves the transfer of an oxygen atom to the aromatic ring, followed by the expulsion of a neutral nitric oxide molecule (30 Da).[5]
-
[M]⁺• → [M - NO]⁺ + NO•
-
m/z 185 → m/z 155
-
The resulting [C₈H₈ClO]⁺ ion at m/z 155 (and its isotope at m/z 157) is a key indicator of this rearrangement. This ion can undergo a subsequent characteristic loss of carbon monoxide (CO), as discussed in the secondary fragmentation section.[5]
-
Pathway B: Cleavage of the Carbon-Chlorine Bond (Cl•)
The loss of the halogen atom is a principal fragmentation pathway for aromatic halides.[4] This involves the homolytic cleavage of the C-Cl bond to yield a stable phenyl cation and a chlorine radical.
-
[M]⁺• → [M - Cl]⁺ + Cl•
-
m/z 185 → m/z 150
-
The resulting fragment ion at m/z 150, [C₈H₈NO₂]⁺, will be a singlet peak, as it no longer contains chlorine.
Pathway C: Benzylic Cleavage (CH₃•)
The methyl groups provide a site for benzylic cleavage. The loss of a methyl radical (15 Da) results in the formation of a stabilized benzyl-type cation.
-
[M]⁺• → [M - CH₃]⁺ + CH₃•
-
m/z 185 → m/z 170
-
This fragment at m/z 170, [C₇H₅ClNO₂]⁺, will show a corresponding isotope peak at m/z 172.
Secondary Fragmentation and Cascade
The primary fragment ions often retain enough energy to fragment further, creating a cascade of smaller ions that add detail to the structural puzzle.
-
Decarbonylation of the [M - NO]⁺ Ion: The ion at m/z 155, formed by the loss of NO•, readily expels a neutral carbon monoxide (CO) molecule (28 Da). This is a classic fragmentation pattern for phenoxy-type cations.[5]
-
[M - NO]⁺ → [M - NO - CO]⁺ + CO
-
m/z 155 → m/z 127
-
The resulting [C₇H₈Cl]⁺ ion at m/z 127 (and its isotope at m/z 129) is a significant secondary fragment.
-
-
Fragmentation of the [M - NO₂]⁺ Ion: The primary fragment at m/z 139 can undergo further fragmentation, such as the loss of a methyl radical (15 Da) to form an ion at m/z 124, or the loss of a chlorine radical (35 Da) to form an ion at m/z 104.
Visualizing the Fragmentation Cascade
The relationships between the molecular ion and the key fragments can be visualized in a fragmentation pathway diagram.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Summary of Key Fragments
The following table summarizes the principal ions expected in the electron ionization mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Description of Fragmentation Pathway |
| 185 / 187 | [C₈H₈ClNO₂]⁺• | Molecular Ion (M⁺•) , showing a characteristic 3:1 isotope pattern for chlorine. |
| 170 / 172 | [C₇H₅ClNO₂]⁺ | [M - CH₃]⁺ : Loss of a methyl radical via benzylic cleavage. |
| 155 / 157 | [C₈H₈ClO]⁺ | [M - NO]⁺ : Rearrangement and loss of a nitric oxide molecule. |
| 150 | [C₈H₈NO₂]⁺ | [M - Cl]⁺ : Loss of a chlorine radical. |
| 139 / 141 | [C₈H₈Cl]⁺ | [M - NO₂]⁺ : Loss of a nitro radical; often a major fragment. |
| 127 / 129 | [C₇H₈Cl]⁺ | [M - NO - CO]⁺ : Secondary fragmentation involving the loss of CO from the m/z 155 ion. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
-
MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35 - 350.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum, identifying the molecular ion, the chlorine isotope pattern, and the key fragment ions as detailed in this guide.
-
Compare the acquired spectrum to a library spectrum (e.g., NIST) if available for confirmation.
Caption: Standard workflow for the GC-MS analysis of the target compound.
Conclusion
The electron ionization mass spectrum of this compound is rich with structural information. The fragmentation is characterized by a clear molecular ion peak with a distinct M+2 isotope pattern, confirming the presence of chlorine. The primary fragmentation is dominated by competitive losses of the substituents: NO₂, NO, Cl, and CH₃ radicals. Subsequent fragmentation, particularly the loss of CO from the [M-NO]⁺ ion, provides further structural confirmation. By understanding these predictable pathways, researchers can confidently identify this molecule and elucidate the structure of related unknown compounds.
References
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. All 'Bout Chemistry. Retrieved from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. All 'Bout Chemistry. Retrieved from [Link]
Sources
Navigating Solubility: A Technical Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,5-dimethyl-3-nitrobenzene in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and reaction optimization to formulation development in the pharmaceutical and agrochemical industries. This document will delve into the theoretical underpinnings of its solubility, present relevant data, and provide detailed experimental protocols for in-house determination.
Executive Summary: The Importance of Solubility Profiling
The dissolution of a solid compound into a liquid solvent is a fundamental process that dictates its utility in numerous scientific and industrial applications. For a substituted nitroaromatic compound like this compound, which serves as a key building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the bioavailability of a final product. This guide is structured to provide a robust framework for approaching the solubility of this specific molecule, empowering researchers to make informed decisions in solvent selection and process development.
Physicochemical Properties and Theoretical Solubility Considerations
To predict and understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties. The molecule consists of a benzene ring substituted with a chloro group, two methyl groups, and a nitro group.
Key Molecular Features Influencing Solubility:
-
Polarity: The nitro group (-NO2) and the chloro group (-Cl) are electron-withdrawing and introduce significant polarity to the molecule. The nitro group, in particular, is a strong dipole.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.
-
van der Waals Forces: The aromatic ring and the methyl groups contribute to London dispersion forces, a type of van der Waals interaction.
-
Molecular Weight: The molecular weight of this compound is 185.61 g/mol .[2]
The fundamental principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. Given the polar nature of this compound, it is expected to be more soluble in polar organic solvents than in nonpolar ones.
Solubility Profile: An Analog-Based Approach
The following table summarizes the solubility of 1-chloro-3-nitrobenzene in a range of organic solvents at 25°C, offering a valuable reference point.
| Solvent Category | Solvent | Solubility of 1-chloro-3-nitrobenzene (g/L)[3] | Expected Influence on this compound Solubility |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | 3661.51 | High solubility expected |
| Acetonitrile | 2921.47 | High solubility expected | |
| Acetone | 2279.81 | High solubility expected | |
| Dimethyl Sulfoxide (DMSO) | 1560.7 | High solubility expected | |
| Protic Polar | Methanol | 510.58 | Good solubility expected |
| Ethanol | 324.46 | Good solubility expected | |
| n-Propanol | 250.91 | Moderate solubility expected | |
| n-Butanol | 224.57 | Moderate solubility expected | |
| Nonpolar Aromatic | Toluene | 943.67 | Good solubility expected |
| Chlorinated | Dichloromethane | 1876.47 | High solubility expected |
| Chloroform | 1525.75 | High solubility expected | |
| Ethers | Tetrahydrofuran (THF) | 1406.43 | High solubility expected |
| 1,4-Dioxane | 1542.26 | High solubility expected | |
| Esters | Ethyl Acetate | 2732.55 | High solubility expected |
| Alkanes | n-Hexane | 36.93 | Low solubility expected |
| n-Heptane | 34.5 | Low solubility expected | |
| Water | Water | 0.61 | Very low to negligible solubility expected[3][4] |
Interpretation of the Analog Data:
The data for 1-chloro-3-nitrobenzene clearly demonstrates a high affinity for polar aprotic solvents like DMF, acetonitrile, and acetone. Good solubility is also observed in polar protic solvents and chlorinated solvents. As anticipated, its solubility in nonpolar alkanes and water is very low. This trend strongly suggests that this compound will follow a similar pattern, exhibiting high solubility in a range of common organic solvents used in synthesis and analysis, with the exception of nonpolar hydrocarbons and water.
Experimental Determination of Solubility: A Self-Validating Protocol
While predictive data is invaluable, empirical determination of solubility is essential for precise process development. The following section outlines a robust, self-validating protocol for determining the solubility of this compound. The gravimetric method is a reliable and widely used technique for this purpose.[5]
The Gravimetric Method: A Step-by-Step Workflow
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Caption: Gravimetric solubility determination workflow.
Detailed Protocol:
-
Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid at the end of the equilibration period is crucial for confirming saturation.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.
-
Sampling and Isolation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This filtration step is critical to remove any suspended solid particles. Transfer the filtered aliquot to a pre-weighed, clean, and dry container.
-
Analysis and Calculation: Carefully evaporate the solvent from the container. This can be achieved in a fume hood, a gentle stream of nitrogen, or a rotary evaporator. Once the bulk of the solvent is removed, place the container in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))
Self-Validation and Trustworthiness:
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values across the later time points indicate that equilibrium has been established.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results and to calculate the standard deviation.
-
Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the experimental results.
Advanced Considerations: Thermodynamic Modeling
For a more profound understanding and predictive capability, thermodynamic models can be employed. The solubility of a crystalline solute in a solvent is governed by its melting properties (enthalpy of fusion and melting point) and the activity coefficient of the solute in the solvent. While a detailed discussion is beyond the scope of this guide, models like the general solubility equation (GSE) and more sophisticated computational methods like COSMO-RS can provide valuable estimations.[6][7] These approaches are particularly useful for screening a large number of solvents or for understanding the temperature dependence of solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging analog data, understanding the underlying physicochemical principles, and employing robust experimental protocols, researchers can confidently select appropriate solvents and optimize processes involving this important chemical intermediate. The provided methodologies are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.
References
-
ChemSrc. This compound. Available from: [Link]
-
International Labour Organization. ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Available from: [Link]
-
The Good Scents Company. 1-Chloro-3-nitrobenzene (CAS 121-73-3): Odor profile, Properties, & IFRA compliance. Available from: [Link]
-
Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Available from: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available from: [Link]
-
Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available from: [Link]
- PubChem. *2-Chloro-1,3-dimethyl-5
Sources
- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 2. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
A Comprehensive Experimental Blueprint for the Structural Elucidation of 1-Chloro-2,5-dimethyl-3-nitrobenzene
Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including its solubility, stability, and intermolecular interactions. While the chemical synthesis of various substituted nitrobenzenes is well-documented, the single-crystal X-ray structure for 1-Chloro-2,5-dimethyl-3-nitrobenzene remains, to the best of our knowledge, unreported in publicly accessible crystallographic databases. This guide presents a comprehensive, field-proven experimental blueprint for researchers aiming to determine its crystal structure. We provide a detailed, self-validating workflow encompassing synthesis, purification, single-crystal cultivation, and X-ray diffraction analysis, grounded in established chemical principles and state-of-the-art crystallographic techniques.
Introduction: The Rationale for Structural Determination
Substituted chloronitrobenzene derivatives are fundamental precursors and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern on the benzene ring dictates the molecule's electronic properties, steric profile, and potential for forming specific intermolecular interactions. The title compound, this compound, features a sterically crowded arrangement of a chloro, two methyl, and a nitro group.
Determining the single-crystal structure of this molecule is of significant scientific interest for several reasons:
-
Steric Hindrance Analysis: Quantifying the out-of-plane torsion of the nitro group and any distortions in the benzene ring geometry caused by the adjacent methyl and chloro substituents.
-
Intermolecular Interaction Mapping: Identifying and characterizing the non-covalent interactions (e.g., C-H···O, C-H···Cl hydrogen bonds, or potential π-π stacking) that govern the crystal packing.
-
Structure-Property Correlation: Providing a foundational dataset to correlate its molecular structure with its macroscopic properties and to inform the design of new functional materials.
This document serves as a robust guide for any researcher, from graduate students to seasoned investigators, to successfully undertake this structural elucidation.
Proposed Experimental Blueprint
This section outlines a logical and rigorous workflow, from initial synthesis to final crystallographic data deposition. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Synthesis and High-Purity Characterization
The synthesis of the target compound can be approached via the nitration of 2-chloro-1,4-dimethylbenzene. Purity is paramount for successful crystallization; therefore, rigorous purification and characterization are mandatory.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-1,4-dimethylbenzene (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.
-
Nitration: Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel.
-
Rationale: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. Maintaining a low temperature is critical to prevent over-nitration and side reactions.
-
-
Reaction Monitoring: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
Protocol 2.2: Purification and Characterization
-
Purification: The crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel is recommended, using a gradient of ethyl acetate in hexane as the eluent.
-
Rationale: Isomers will have different polarities, allowing for their separation on a polar stationary phase like silica.
-
-
Final Recrystallization: Further purify the isolated product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield high-purity material suitable for crystal growth.
-
Purity Confirmation: Confirm the identity and purity of the final compound using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry: To verify the molecular weight (C₈H₈ClNO₂; MW: 185.61 g/mol ).
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., C-Cl, N-O stretching).
-
Strategy for Single-Crystal Growth
The cultivation of a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. A multi-technique screening approach is the most efficient path to success.
The following diagram illustrates a logical workflow for screening crystallization conditions.
Caption: Decision workflow for screening single-crystal growth conditions.
Protocol 2.3: Crystallization Techniques
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol). An ideal solvent is one in which the compound is moderately soluble.
-
Technique 1: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial.
-
Cover the vial with a cap or parafilm containing a few pinpricks to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
Rationale: As the solvent slowly evaporates, the solution becomes supersaturated, forcing the compound to crystallize out. The slow rate is crucial for the formation of a single, well-ordered lattice rather than polycrystalline powder.
-
-
Technique 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a good solvent. Place this solution in a small, open vial.
-
Place this smaller vial inside a larger, sealed jar that contains a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble.
-
Rationale: The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. This method provides excellent control over the rate of saturation.
-
X-ray Diffraction Analysis Protocol
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the following steps should be performed.
Protocol 2.4: Data Collection, Solution, and Refinement
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Rationale: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.
-
-
Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX II or Rigaku XtaLAB). A preliminary unit cell determination will confirm the crystal system and lattice parameters. Proceed with a full data collection strategy to ensure high completeness and redundancy.
-
Structure Solution and Refinement:
-
Data Reduction: Integrate the raw diffraction images and apply necessary corrections (e.g., Lorentz-polarization, absorption).
-
Structure Solution: Use direct methods or dual-space algorithms (e.g., using the SHELXT or Olex2 software packages) to solve the phase problem and locate the initial positions of the non-hydrogen atoms.
-
Structure Refinement: Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.
-
-
Validation and Reporting: The final refined structure should be validated using tools like PLATON or the IUCr's checkCIF service. Key quality indicators include the R-factors (R1, wR2) and the goodness-of-fit (GooF). The final data should be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Expected Data and Structural Insights
Upon successful completion of this workflow, a full crystallographic information file (CIF) will be generated. The key data should be summarized for clear interpretation.
| Parameter | Expected Value/Information |
| Chemical Formula | C₈H₈ClNO₂ |
| Formula Weight | 185.61 g/mol |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Temperature (K) | 100 K |
| R1, wR2 [%] | < 5%, < 10% for high-quality data |
| Goodness-of-fit (S) | ~1.0 |
The refined structure will provide precise bond lengths, bond angles, and torsion angles, offering definitive insights into the steric strain imposed by the 1,2,3,5-substitution pattern.
The following diagram represents the 2D chemical structure of the target compound, for which the 3D crystal structure is sought.
Pillar 1: The Computational Foundation - Density Functional Theory (DFT)
An In-Depth Technical Guide to the Theoretical Investigation of 1-Chloro-2,5-dimethyl-3-nitrobenzene
This guide provides a comprehensive walkthrough of the theoretical and computational methodologies employed to characterize this compound. As a substituted nitroaromatic compound, this molecule is of significant interest for its potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its structural, vibrational, and electronic properties at a quantum-mechanical level is paramount for predicting its reactivity, stability, and potential biological interactions, thereby accelerating research and development efforts.
This document is structured to provide not just a protocol, but a field-proven perspective on why specific computational choices are made and how to interpret the resulting data with confidence. We will proceed from foundational geometry optimization to the nuanced analysis of the molecule's electronic landscape.
For a molecule of this complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[3][4] Unlike more computationally expensive ab initio methods like Hartree-Fock, DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure of a system with a π-conjugated ring and electron-withdrawing/donating groups.
Our method of choice is the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr). B3LYP is widely regarded in the scientific community for its robust performance in predicting molecular geometries and vibrational frequencies for a vast range of organic compounds.[3][5] To ensure a reliable description of the electron distribution, particularly around the electronegative chlorine and oxygen atoms, we will employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is essential for accurately modeling lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing bond anisotropies.[3]
All calculations are performed using a standard quantum chemistry software package like Gaussian.
Pillar 2: Establishing the Ground State - Geometry Optimization & Vibrational Analysis
The first and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is not a trivial step; it is the foundation upon which all subsequent calculations are built. An inaccurate geometry will invariably lead to erroneous electronic and spectroscopic predictions.
Experimental Protocol: Geometry Optimization & Frequency Calculation
-
Structure Input : The initial 3D structure of this compound is constructed using a molecular modeling interface.
-
Optimization Keyword : The calculation is initiated using keywords specifying a geometry optimization (e.g., Opt). The chosen level of theory is B3LYP/6-311++G(d,p).
-
Convergence Criteria : The optimization process is an iterative cycle where the forces on each atom are calculated, and the geometry is adjusted to minimize the total energy. This continues until stringent convergence criteria for energy and forces are met, ensuring a true energy minimum is located on the potential energy surface.
-
Frequency Calculation : Following a successful optimization, a vibrational frequency calculation (Freq) is performed at the identical level of theory.[3] This step is a critical self-validation measure. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum and not a transition state.[3]
The following diagram illustrates the validated workflow for obtaining the ground-state geometry.
Caption: A validated workflow for DFT-based geometry optimization.
Predicted Structural Parameters
The optimized geometry reveals key structural insights. The nitro group is expected to be twisted slightly out of the plane of the benzene ring due to steric hindrance from the adjacent methyl group, a common feature in substituted nitrobenzenes.[6] The C-N, C-Cl, and C-C bond lengths and angles provide a quantitative description of the molecular framework.
Table 1: Selected Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecules. Actual calculated values should be extracted from the output file.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.75 Å |
| C-N | ~1.48 Å | |
| N-O (avg) | ~1.23 Å | |
| C-C (ring avg) | ~1.40 Å | |
| Bond Angle | C-C-N | ~121° |
| C-C-Cl | ~120° | |
| Dihedral Angle | C-C-N-O | ~25-35° |
Vibrational Spectroscopy (FT-IR & FT-Raman)
The frequency calculation provides the harmonic vibrational frequencies, which directly correspond to the peaks observed in FT-IR and FT-Raman spectra. This allows for a detailed assignment of the spectral features to specific molecular motions. Due to the neglect of anharmonicity and other systemic factors in the calculation, the computed frequencies are often higher than experimental values.[5] Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[5]
Table 2: Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹, Scaled) | Assignment | Characteristic Motion |
| ~3100-3000 | C-H stretch (aromatic) | Stretching of C-H bonds on the benzene ring. |
| ~2980-2920 | C-H stretch (methyl) | Asymmetric and symmetric stretching of C-H in CH₃ groups. |
| ~1540-1520 | NO₂ asymmetric stretch | Asymmetric stretching of the N-O bonds.[7] |
| ~1350-1330 | NO₂ symmetric stretch | Symmetric stretching of the N-O bonds.[7] |
| ~1100-1000 | C-Cl stretch | Stretching of the Carbon-Chlorine bond. |
| ~850-750 | C-H out-of-plane bend | Bending of aromatic C-H bonds out of the ring plane.[8] |
Pillar 3: Unveiling Reactivity - Electronic Property Analysis
With a validated ground-state geometry, we can confidently probe the molecule's electronic properties. These calculations are crucial for drug development professionals as they provide direct insights into molecular stability, reactivity, and potential interaction sites.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[11]
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
| EHOMO | ~ -7.0 eV | Electron-donating capacity |
| ELUMO | ~ -2.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | High kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[2]
-
Red Regions : Indicate negative electrostatic potential, rich in electron density. These are sites susceptible to electrophilic attack. In our molecule, this region is expected to be concentrated around the oxygen atoms of the nitro group.[2]
-
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These are sites for potential nucleophilic attack. This region is typically found around the hydrogen atoms.
-
Green Regions : Represent neutral potential.
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior, far beyond what simple atomic charges can offer.
Natural Bond Orbital (NBO) Analysis
NBO analysis delves deeper into the electronic structure by examining charge delocalization and intramolecular interactions. It quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. These hyperconjugative interactions are key to understanding the molecule's stability.
For this compound, significant interactions are expected, such as:
-
π → π * interactions within the benzene ring, contributing to aromatic stability.
-
n → π * interactions, where lone pairs (n) on the nitro group's oxygen atoms or the chlorine atom delocalize into anti-bonding π* orbitals of the ring. This charge transfer is a key feature influencing the molecule's electronic properties.[12]
A high stabilization energy (E(2)) for a given interaction indicates a strong delocalization, which contributes significantly to the overall stability of the molecule.
The following diagram conceptualizes the relationship between the foundational geometry and the derived electronic properties.
Caption: Relationship between foundational calculations and derived insights.
Conclusion
The theoretical investigation of this compound through DFT calculations provides a rich, multi-faceted understanding of its molecular properties. By systematically determining the ground-state geometry, analyzing the vibrational modes, and probing the electronic landscape through HOMO-LUMO, MEP, and NBO analyses, researchers can gain predictive insights that are crucial for guiding synthesis and application in drug development. This computational-first approach embodies a modern, efficient, and scientifically rigorous strategy for chemical research.
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Makowska, J., et al. (2021). "Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?". RSC Advances. [Link]
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Mary, M. B., et al. (2018). "DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene". AIP Conference Proceedings. [Link]
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Maahury, M. F., & Amos, M. A. H. (2022). "Computational Calculation of Nitrobenzene and Its Derivatives". Indonesian Journal of Chemical Research. [Link]
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Makowska, J., et al. (2021). "Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?". RSC Publishing. [Link]
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Pearce, M. A., & Tanski, J. M. (2011). "1-Chloro-2-methyl-3-nitrobenzene". Acta Crystallographica Section E: Structure Reports Online. [Link]
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V. Arjunan, et al. (2014). "Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations". ResearchGate. [Link]
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Boubegra, N., et al. (2018). "THE ELECTROSTATIC PROPERTIES OF 1,2-DIMETHYL-3-NITROBENZENE COMPOUND: ab initio CALCULATION AND X-RAY CHARGE DENSITY ANALYSIS". Rasayan Journal of Chemistry. [Link]
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Omixium. (2023). "HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!". YouTube. [Link]
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Un-Hae Kim, et al. (2012). "A DFT analysis of the vibrational spectra of nitrobenzene". ResearchGate. [Link]
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Ali, M. A., et al. (2012). "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene". MDPI. [Link]
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Prashanth, J., et al. (2015). "Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory". Optics and Photonics Journal. [Link]
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Al-Otaibi, J. S., et al. (2022). "DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone". Letters in Applied NanoBioScience. [Link]
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Loba Chemie. (2016). "1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS". Loba Chemie. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene from 2,5-dimethylaniline
Abstract: This application note provides a detailed, three-step synthetic protocol for the preparation of 1-chloro-2,5-dimethyl-3-nitrobenzene, a valuable chemical intermediate, starting from 2,5-dimethylaniline. The synthesis leverages a sequence of classical organic transformations: regioselective nitration of the aromatic amine, subsequent diazotization, and a final copper(I)-catalyzed Sandmeyer reaction. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and critical safety information tailored for researchers in organic synthesis, medicinal chemistry, and materials science.
Synthetic Strategy and Mechanistic Rationale
The conversion of 2,5-dimethylaniline to this compound is achieved through a robust three-step sequence. Understanding the underlying mechanism of each step is critical for optimizing reaction conditions and ensuring the desired regioselectivity.
Overall Reaction Scheme:
Step 1: Nitration 2,5-Dimethylaniline → 2,5-Dimethyl-3-nitroaniline
Step 2: Diazotization 2,5-Dimethyl-3-nitroaniline → 2,5-Dimethyl-3-nitrobenzenediazonium chloride
Step 3: Sandmeyer Reaction 2,5-Dimethyl-3-nitrobenzenediazonium chloride → this compound
Part A: Regioselective Nitration of 2,5-Dimethylaniline
The introduction of a nitro group onto the 2,5-dimethylaniline ring is an electrophilic aromatic substitution. While an amino group (-NH₂) is a potent ortho, para-directing group, the strongly acidic conditions required for nitration (using a mixture of nitric and sulfuric acids) lead to the protonation of the amine.[1] The resulting anilinium ion (-NH₃⁺) is strongly deactivating and functions as a meta-director. This electronic effect is the cornerstone of this step's success, directing the incoming nitronium ion (NO₂⁺) to the position meta to the ammonium group, yielding the desired 2,5-dimethyl-3-nitroaniline intermediate.
Caption: Logic of meta-nitration under acidic conditions.
Part B: Diazotization of 2,5-Dimethyl-3-nitroaniline
The primary aromatic amine of the intermediate is converted into a diazonium salt, an excellent leaving group. This reaction is conducted at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[2] The process begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic amine. A series of proton transfers and a final dehydration step yield the aryl diazonium salt.[3] Maintaining a low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[4]
Part C: The Copper(I)-Catalyzed Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for replacing the diazonio group (-N₂⁺) with a variety of nucleophiles, including halides.[5][6] In this final step, the prepared diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The reaction is believed to proceed via a single-electron transfer (SET) mechanism.[7] The Cu(I) species reduces the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then abstracts a chlorine atom from a Cu(II) species, regenerating the Cu(I) catalyst and forming the final product, this compound.
Experimental Protocols and Data
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated acids and aniline derivatives are corrosive and toxic. Diazonium salts can be explosive when isolated and dry; they should always be kept in a cold aqueous solution.
Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Concentration | Amount (mol) | Volume/Mass |
| 2,5-Dimethylaniline | 121.18 | - | 0.10 | 12.12 g |
| Sulfuric Acid | 98.08 | 98% | 2.04 | 110 mL |
| Nitric Acid | 63.01 | 70% | 0.11 | 7.0 mL |
| Sodium Nitrite | 69.00 | - | 0.095 | 6.56 g |
| Hydrochloric Acid | 36.46 | 37% | ~0.40 | ~34 mL |
| Copper(II) Sulfate Pentahydrate | 249.69 | - | 0.12 | 30.0 g |
| Sodium Chloride | 58.44 | - | 0.17 | 10.0 g |
| Sodium Bisulfite | 104.06 | - | ~0.05 | ~5.0 g |
Protocol 1: Synthesis of 2,5-Dimethyl-3-nitroaniline
-
Acid Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 110 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add 12.12 g (0.10 mol) of 2,5-dimethylaniline via the dropping funnel with vigorous stirring. Ensure the temperature is maintained below 10 °C throughout the addition.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 7.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the aniline sulfate solution. The temperature must be strictly controlled between 0 and 5 °C. The addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow precipitate should form.
-
Neutralization & Isolation: Slowly neutralize the acidic solution by adding concentrated aqueous ammonia until the pH is approximately 8. Keep the mixture cool in an ice bath during neutralization.
-
Filtration and Washing: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product, 2,5-dimethyl-3-nitroaniline, in a vacuum oven at 50 °C. The expected yield is 13-15 g (78-90%).
Protocol 2: Synthesis of this compound
This protocol is performed in two parts: preparation of the catalyst and the final Sandmeyer reaction.
Part 2a: Preparation of Cuprous Chloride (CuCl) Solution This procedure is adapted from Organic Syntheses.[8]
-
Dissolution: In a 1 L beaker, dissolve 30 g of copper(II) sulfate pentahydrate and 10 g of sodium chloride in 100 mL of hot water.
-
Reduction: While stirring, slowly add a solution of ~5.0 g of sodium bisulfite in 20 mL of water until the blue color of the Cu²⁺ ions disappears, and a whitish precipitate of cuprous chloride is formed.
-
Washing: Decant the supernatant liquid, wash the white precipitate with water by decantation, and then suspend the CuCl in 20 mL of concentrated hydrochloric acid.
Part 2b: Diazotization and Sandmeyer Reaction
-
Amine Dissolution: In a 600 mL beaker, suspend 11.6 g (0.07 mol) of the dried 2,5-dimethyl-3-nitroaniline from Protocol 1 in a mixture of 14 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cooling: Cool the suspension to 0 °C in an ice-salt bath with constant stirring. The amine hydrochloride may precipitate.
-
Diazotization: Prepare a solution of 6.56 g (0.095 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the cold amine suspension. Keep the tip of the dropping funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. The reaction is complete when the solution gives a positive test (turns blue-black) with starch-iodide paper.
-
Sandmeyer Reaction: Place the freshly prepared cuprous chloride solution from Part 2a in a 1 L flask and cool it in an ice bath. Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.
-
Decomposition: A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous. The temperature should be maintained around 20-25 °C.[8]
-
Completion: After the addition is complete, warm the mixture gently on a steam bath to about 50-60 °C until the evolution of nitrogen ceases.
-
Isolation: Allow the mixture to cool to room temperature. The product will separate as a dark oil or solid. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water, then with 5% sodium hydroxide solution, and finally with water again. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane by rotary evaporation. The crude product can be further purified by vacuum distillation or recrystallization from ethanol to yield this compound. The expected yield is 9-11 g (65-79%).
Overall Workflow Visualization
Caption: Workflow for the synthesis of this compound.
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. URL: [Link]
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Wikipedia. Sandmeyer reaction. URL: [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. URL: [Link]
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Hartman, W. W., & Brethen, M. R. (1927). m-CHLORONITROBENZENE. Organic Syntheses, 7, 22. URL: [Link]
- Google Patents. (CN103508900A). 2,5-dimethyl-1,4-phenylenediamine preparation method.
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Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. URL: [Link]
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Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E, 67(Pt 3), o608. URL: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. URL: [Link]
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Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? URL: [Link]
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Chem-Station. (2014). Sandmeyer Reaction. URL: [Link]
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R&D Chemicals. 3-Nitro-N,N-dimethylaniline. URL: [Link]
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Simpson, J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. URL: [Link]
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PrepChem.com. Synthesis of 3,4-dimethylaniline. URL: [Link]
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-
Tingle, J. B., & Ulasck, F. C. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. American Chemical Journal. URL: [Link]
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Galinowski, S., & Urbanski, T. (1948). Products of nitration of some derivatives of dimethylaniline, auramine, and crystal-violet. Journal of the Chemical Society. URL: [Link]
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. URL: [Link]
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Dissertation. (2010). Research on the Synthesis of 3, 5-Dimethylanlline. URL: [Link]
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PubChem. 2,5-Dimethylaniline. URL: [Link]
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ResearchGate. Diazotization-Coupling Reaction. URL: [Link]
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Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. URL: [Link]
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MySkinRecipes. 2,5-Dimethyl-3-nitroaniline. URL: [Link]
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Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. URL: [Link]
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Chemsrc.com. This compound. URL: [Link]
- Google Patents. (DE2521303B2). PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE.
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YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. URL: [Link]
-
MDPI. (2016). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. URL: [Link]
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Gujarat Pollution Control Board. (2016). M/s. Aarti Industries Limited (Apple Organics Division), Vapi. URL: [Link]
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Application Notes and Protocols for the Synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene via the Sandmeyer Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene from its corresponding primary aromatic amine, 2,5-dimethyl-3-nitroaniline. The protocol is centered on the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl diazonium salts into aryl halides.[1][2][3] This two-stage process, involving an initial diazotization followed by a copper(I) chloride-mediated substitution, is detailed with an emphasis on mechanistic understanding, procedural safety, and optimization for yield and purity.[2][4] This guide is intended for researchers and professionals in organic synthesis and drug development, providing field-proven insights to ensure a successful and safe execution of this valuable transformation. The target compound is a useful intermediate in the synthesis of various industrial and pharmaceutical molecules.[5][6]
Scientific Foundation: The Reaction Mechanism
The Sandmeyer reaction is a potent method for introducing a halide onto an aromatic ring, a transformation that is often challenging via direct electrophilic aromatic substitution. The process is logically divided into two distinct, mechanistically critical stages.
Stage 1: Diazotization - Formation of the Aryl Diazonium Salt
The first stage is the conversion of the primary aromatic amine, 2,5-dimethyl-3-nitroaniline, into a highly reactive aryl diazonium salt. This is achieved through reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][7][8] The key electrophile in this step is the nitrosonium ion (NO⁺), which forms under acidic conditions.[7][9] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a sequence of proton transfers and ultimately leading to the elimination of water to form the aryl diazonium salt.[7] The diazonium group (-N₂⁺) is an excellent leaving group, making the resulting salt a versatile intermediate.
Stage 2: Sandmeyer Substitution - The Radical-Nucleophilic Pathway
The second stage is the core Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom. This transformation is catalyzed by a copper(I) salt, in this case, cuprous chloride (CuCl). The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2] This electron transfer results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride complex, yielding the desired product, this compound, and regenerating the copper(I) catalyst.[2]
Caption: A diagram illustrating the two-stage Sandmeyer reaction pathway.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example | Notes |
| 2,5-Dimethyl-3-nitroaniline | 166.18 | ≥98% | Sigma-Aldrich | The starting material. |
| Hydrochloric Acid (HCl) | 36.46 | 37% (conc.), ACS | Fisher Scientific | Corrosive. Handle with extreme care. |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥99%, ACS | Acros Organics | Toxic and an oxidizer. |
| Copper(II) Sulfate Pentahydrate | 249.69 | ≥98%, ACS | VWR Chemicals | Used for in situ CuCl preparation. |
| Sodium Chloride (NaCl) | 58.44 | ACS Grade | Any | Used for in situ CuCl preparation. |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | ACS Grade | Any | Reducing agent for CuCl preparation. |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Any | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Any | Drying agent. |
| Silica Gel | - | 60 Å, 230-400 mesh | Any | For column chromatography. |
| Starch-Iodide Paper | - | - | Any | For testing for excess nitrous acid. |
| Ice | - | - | - | Essential for temperature control. |
Experimental Workflow
Caption: A high-level overview of the synthetic workflow.
Part A: Preparation of Copper(I) Chloride (CuCl) Solution
Causality: While commercial CuCl is available, its activity can be diminished due to oxidation to Cu(II). Preparing it fresh in situ from inexpensive copper(II) sulfate ensures a highly active catalyst for the Sandmeyer reaction.[9][10]
-
In a 500 mL Erlenmeyer flask, dissolve 25.0 g (0.10 mol) of copper(II) sulfate pentahydrate and 6.5 g (0.11 mol) of sodium chloride in 100 mL of hot water.
-
In a separate beaker, prepare a solution of 5.5 g of sodium metabisulfite in 50 mL of water.
-
Slowly add the sodium metabisulfite solution to the hot copper(II) solution with stirring. A white precipitate of copper(I) chloride will form.
-
Allow the mixture to cool to room temperature, then place it in an ice bath. Decant the supernatant liquid.
-
Wash the white solid with three 20 mL portions of cold water, decanting the supernatant each time.
-
Dissolve the resulting white CuCl precipitate in 50 mL of concentrated hydrochloric acid. The solution should be kept in the ice bath until ready for use in Part C.
Part B: Diazotization of 2,5-dimethyl-3-nitroaniline
Causality: Strict temperature control (0–5 °C) is paramount. At higher temperatures, the unstable diazonium salt will readily decompose, primarily reacting with water to form the undesired phenol byproduct, severely reducing the yield of the target halide.[9][11]
-
In a 600 mL beaker, add 8.31 g (0.05 mol) of 2,5-dimethyl-3-nitroaniline.
-
Carefully add 25 mL of concentrated hydrochloric acid. Stir the mixture to form a thick slurry of the amine hydrochloride salt.
-
Add 50 g of crushed ice to the slurry and place the beaker in an ice-salt bath to bring the internal temperature to 0 °C.
-
In a separate 100 mL beaker, dissolve 3.63 g (0.0525 mol, 1.05 eq) of sodium nitrite in 15 mL of water and cool the solution in an ice bath.
-
Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the stirred amine slurry over 15-20 minutes. The internal temperature must be maintained between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0-5 °C. The solution should become clearer as the amine salt dissolves to form the diazonium salt.
-
Verify the completion of the reaction by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[11][12] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Part C: The Sandmeyer Reaction and Work-up
-
Quickly, and with vigorous stirring, pour the cold diazonium salt solution (from Part B) into the cold cuprous chloride solution (from Part A).
-
A thick complex may initially form, followed by the vigorous evolution of nitrogen gas.[9]
-
Allow the reaction mixture to stand at room temperature for 30 minutes, with occasional swirling, until the effervescence subsides.
-
Gently warm the mixture on a steam bath to approximately 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt complex.
-
Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the product with 3 x 50 mL portions of dichloromethane (DCM).
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate/95% hexanes). A similar procedure for a related compound yielded the pure product as a yellow solid.[13]
Quantitative Data Summary
| Parameter | Value | Moles (mol) | Rationale |
| 2,5-Dimethyl-3-nitroaniline | 8.31 g | 0.05 | Limiting reagent. |
| Sodium Nitrite | 3.63 g | 0.0525 | A slight excess (5 mol%) ensures complete diazotization. |
| Concentrated HCl | 25 mL (diazotization) + 50 mL (CuCl soln) | ~0.3 + ~0.6 | Maintains acidic medium, prevents azo coupling, and solubilizes CuCl. |
| Copper(II) Sulfate Pentahydrate | 25.0 g | 0.10 | Stoichiometric amount for preparation of the catalyst. |
| Reaction Temperature (Diazotization) | 0–5 °C | - | Critical for diazonium salt stability. |
| Reaction Time (Sandmeyer) | ~1 hour (RT + warming) | - | Allows for complete reaction and decomposition of the intermediate. |
| Expected Yield | ~65-75% | - | Based on literature precedence for similar Sandmeyer reactions.[13] |
Critical Safety and Handling Protocols
The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.
-
Hazard of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[12][14] They should never be isolated. Always keep them in a cold aqueous solution and use them immediately after preparation.
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reaction vessel must be open to the atmosphere (i.e., do not stopper the flask) to prevent pressure buildup.[12]
-
Temperature Control: As stated, maintaining a low temperature during diazotization is the single most important factor for both safety and yield. Runaway reactions can occur if the temperature rises, leading to rapid decomposition and gas evolution.
-
Chemical Hazards: Concentrated HCl is highly corrosive. Sodium nitrite is toxic if ingested and a strong oxidizer. Handle all chemicals within a fume hood and with appropriate PPE.
-
Quenching and Waste Disposal: Before workup, ensure all diazonium salt has been consumed (cessation of gas evolution upon warming). Any unreacted diazonium salt can be quenched by adding a mild reducing agent like sodium bisulfite. Copper-containing waste must be disposed of according to institutional hazardous waste guidelines.
Adherence to the "Twelve Cardinal Rules for the Safe Handling of Diazonium Salts" is strongly recommended for any work involving these intermediates.[12]
Troubleshooting Guide
| Problem | Likely Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Poor temperature control during diazotization, leading to premature decomposition of the diazonium salt. | 1. Use an ice-salt bath for more effective cooling. Monitor the internal temperature constantly. Add the NaNO₂ solution very slowly. |
| 2. Incomplete diazotization (insufficient NaNO₂ or acid). | 2. Use the starch-iodide paper test to confirm excess nitrous acid is present at the end of the addition. | |
| 3. Inactive CuCl catalyst (oxidized to Cu(II)). | 3. Prepare the CuCl catalyst fresh immediately before use as described in the protocol. | |
| Oily, Dark Crude Product | 1. Formation of phenol byproduct (2,5-dimethyl-3-nitrophenol) from reaction of diazonium salt with water.[9] | 1. This is also caused by poor temperature control. The phenol can be removed during workup by washing the organic layer with a dilute aqueous NaOH solution. |
| 2. Formation of colored azo-coupled byproducts. | 2. Ensure the reaction medium remains strongly acidic throughout the diazotization to suppress the amine acting as a coupling partner. The purification by column chromatography should remove these impurities. | |
| Diazotization Slurry Does Not Clear | The amine hydrochloride salt is not fully converting to the more soluble diazonium salt. | Ensure stoichiometric amounts of NaNO₂ and sufficient acid are used. Continue stirring at 0-5 °C for an extended period (e.g., an additional 15-20 min) before proceeding. |
References
-
Galli, C. (1981). An investigation of the two-step nature of the Sandmeyer reaction. Journal of the Chemical Society, Perkin Transactions 2, 1459-1461. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
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University of Colorado, Boulder. (n.d.). The Sandmeyer Reaction: Synthesis of p-Chlorotoluene. [Link]
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Organic Syntheses. (n.d.). p-TOLUNITRILE. [Link]
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Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
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Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o663. [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
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Chen, W., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. [Preprint]. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-chloro-2,5-dimethyl-3-nitrobenzene, a valuable intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis and laboratory safety practices.
Introduction: The Significance of Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic chemistry for the functionalization of aromatic rings.[1] In this particular synthesis, the aromatic substrate, 1-chloro-2,5-dimethylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[2][3][4] The electron-rich aromatic ring of 1-chloro-2,5-dimethylbenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final nitrated product.
Mechanistic Insights and Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the chloro group and the two methyl groups.
-
Methyl Groups (-CH₃): These are activating groups and ortho, para-directors due to their electron-donating inductive effect and hyperconjugation.[5]
-
Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.[5][6]
The interplay of these directing effects on 1-chloro-2,5-dimethylbenzene leads to the potential for the formation of multiple isomers. The vacant positions on the ring are at C3, C4, and C6. The methyl groups at C2 and C5 will direct the incoming nitro group to the C3, C4, and C6 positions. The chloro group at C1 will direct to the C2 (already substituted), C4 and C6 positions. Therefore, a mixture of isomers is expected, with the desired this compound being one of the products. The separation of these isomers is a critical aspect of the post-reaction work-up and purification.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Chloro-2,5-dimethylbenzene | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | e.g., Fisher Scientific | Dehydrating agent and catalyst |
| Concentrated Nitric Acid (HNO₃) | ACS Grade, 68-70% | e.g., Fisher Scientific | Nitrating agent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | e.g., VWR | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., VWR | Drying agent |
| Deionized Water (H₂O) | For washing | ||
| Crushed Ice | For quenching the reaction | ||
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | For column chromatography (if necessary) |
| Hexane | ACS Grade | e.g., VWR | Eluent for column chromatography (if necessary) |
| Ethyl Acetate | ACS Grade | e.g., VWR | Eluent for column chromatography (if necessary) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Safety Precautions
This reaction involves the use of highly corrosive and strong oxidizing acids. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield is also recommended when handling concentrated acids.[7][8][9]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[9]
-
Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[10] Handle with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly , as the mixing is exothermic. Never add water to concentrated acids.[7]
-
Spill Response: Have a spill kit readily available. Neutralize acid spills with a suitable agent like sodium bicarbonate.
-
Emergency: Ensure easy access to an eyewash station and a safety shower.
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture:
-
In a clean, dry beaker, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly, with constant stirring, add 20 mL of concentrated nitric acid to the cooled sulfuric acid.
-
Keep the mixture in the ice bath until it is ready to be used. The temperature should be maintained between 0 and 10 °C.
-
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-chloro-2,5-dimethylbenzene (0.1 mol, 15.47 g).
-
Cool the flask in an ice bath to between 0 and 5 °C with gentle stirring.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-chloro-2,5-dimethylbenzene.
-
Crucially, maintain the reaction temperature between 0 and 10 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a dilute solution of the reaction mixture in dichloromethane and spot it on a silica gel TLC plate.
-
Use a solvent system such as hexane:ethyl acetate (9:1) as the eluent.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation
-
Quenching the Reaction:
-
Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This step should be performed in the fume hood as nitrogen oxide fumes may be evolved.
-
A solid precipitate of the crude product should form.
-
-
Isolation of the Crude Product:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.
-
Press the solid as dry as possible on the filter paper.
-
-
Neutralization and Extraction (Alternative to Filtration if product is oily):
-
If the product separates as an oil, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification
The crude product will likely be a mixture of isomers. Purification is essential to obtain the desired this compound.
Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A mixed solvent system might be necessary.
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Note: Due to the similar polarities of the isomers, obtaining a pure compound by recrystallization alone may be challenging.
Column Chromatography
If recrystallization does not provide a product of sufficient purity, column chromatography is a more effective method for separating isomers.[11]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a suitable solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow solid or oil. |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol [2] |
| Boiling Point | 264.7 °C at 760 mmHg[2] |
| Melting Point | Not available in the literature reviewed. This will need to be determined experimentally. |
| ¹H NMR (CDCl₃) | Expected signals: Two singlets for the aromatic protons, and two singlets for the methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro and methyl groups. A detailed spectral analysis would be required for definitive assignment. |
| ¹³C NMR (CDCl₃) | Expected signals: Six signals for the aromatic carbons and two signals for the methyl carbons. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. |
| IR Spectroscopy | Expected characteristic peaks: Strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O). Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |
Diagrams
Reaction Mechanism
Caption: The mechanism of nitration involves the formation of a nitronium ion electrophile.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
References
-
PubChem. 1-Chloro-2,5-dimethyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
Chemsrc. this compound.[Link]
-
Wikipedia. Electrophilic aromatic directing groups.[Link]
-
PubMed. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.[Link]
-
East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)
- Google Patents.Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor.
-
SciSpace. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.[Link]
-
Rotachrom Technologies. Isomer separation by CPC chromatography.[Link]
-
Columbus Chemical Industries. Sulfuric Acid / Nitric Acid 98.8 : 1.2.[Link]
-
Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions.[Link]
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Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution.[Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.[Link]
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ResearchGate. Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation.[Link]
-
The Good Scents Company. 1-Chloro-3-nitrobenzene.[Link]
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WebAssign. Experiment 5 - Nitration of Methyl Benzoate.[Link]
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International Labour Organization. ICSC 1633 - 1-CHLORO-3-NITROBENZENE.[Link]
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NIST. Benzene, 1-chloro-3-nitro-.[Link]
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University of Washington. NITRIC ACID SAFETY.[Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.[Link]
-
Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.[Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
- Google Patents.Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
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Nucleophilic aromatic substitution reactions of 1-Chloro-2,5-dimethyl-3-nitrobenzene
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Chloro-2,5-dimethyl-3-nitrobenzene
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its derivatization with various nucleophiles.
Introduction: The Synthetic Value of this compound
This compound is a valuable substituted aromatic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1][2][3] Its utility lies in the strategic placement of its functional groups: a chloro group that can act as a leaving group, a nitro group that activates the aromatic ring for nucleophilic attack, and methyl groups that influence the molecule's electronic properties and steric profile.
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring.[4][5] Unlike aliphatic SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on a planar aromatic ring.[4] Instead, it proceeds through a distinct addition-elimination mechanism. This guide will provide the foundational knowledge and practical protocols necessary to successfully employ this compound in SNAr-based synthetic strategies.
Mechanistic Deep Dive: Understanding the Reactivity of this compound
The feasibility and rate of an SNAr reaction are profoundly influenced by the nature and position of substituents on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7][8]
Pillar 1: The Role of the Nitro Group (-NO₂)
The presence of a strong electron-withdrawing group is paramount for activating an aryl halide towards nucleophilic attack.[5][7] The nitro group in this compound serves this purpose. It significantly reduces the electron density of the aromatic ring, making the carbon atom attached to the chlorine electrophilic and susceptible to attack by a nucleophile.
Crucially, the position of the electron-withdrawing group relative to the leaving group dictates the degree of activation. Activation is most potent when the group is in the ortho or para position, as the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group through resonance.[6][8] In the case of this compound, the nitro group is in the meta position relative to the chlorine. Consequently, the negative charge of the intermediate cannot be directly delocalized onto the nitro group. This results in a lower degree of stabilization for the Meisenheimer complex compared to its ortho- or para-substituted counterparts, generally leading to slower reaction rates and requiring more forcing conditions (e.g., higher temperatures).[8]
Pillar 2: The Influence of Methyl Groups (-CH₃)
The two methyl groups at the C2 and C5 positions are electron-donating by induction. This effect slightly increases the electron density of the ring, counteracting the activating effect of the nitro group to a small extent. More significantly, the methyl group at the C2 position, being ortho to the site of substitution, introduces steric hindrance. This can impede the approach of bulky nucleophiles, a critical consideration in experimental design. Crystal structure data for similar compounds indicates that adjacent substituents can cause steric strain, potentially influencing bond angles and reactivity.[1][2]
Pillar 3: The SNAr Mechanism in Action
-
Addition Step (Rate-Limiting): A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. This step is typically the slowest and therefore the rate-determining step of the reaction.[5]
-
Elimination Step (Fast): The aromaticity of the ring is restored as the chloride ion (Cl⁻), a good leaving group, is expelled. This step is rapid.
Caption: The SNAr addition-elimination mechanism.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for reacting this compound with representative nucleophiles.
Safety First: this compound and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Synthesis of N-Aryl-2,5-dimethyl-3-nitroaniline
Principle: An amine acts as the nucleophile, displacing the chloride to form a new C-N bond. The resulting products are valuable intermediates for dyes and pharmaceuticals.[9] A non-nucleophilic base is often added to neutralize the HCl generated during the reaction with primary or secondary amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aniline (or other amine, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC) and column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the chosen amine (1.2 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add a suitable volume of DMF or DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Causality: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive, and can support the charged Meisenheimer complex intermediate.[10]
-
Heat the reaction mixture to 100-130 °C with vigorous stirring. The higher temperature is necessary to overcome the reduced activation provided by the meta-nitro group.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene
Principle: An alkoxide, a strong nucleophile, displaces the chloride to form an aryl ether.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe), 25% solution in methanol or solid (1.5 eq)
-
Methanol (as solvent if using solid NaOMe) or a co-solvent like DMF
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or DMF in a round-bottom flask.
-
Carefully add sodium methoxide (1.5 eq) to the solution at room temperature. An exothermic reaction may occur.
-
Trustworthiness: Using a pre-made solution of sodium methoxide ensures accurate stoichiometry. If using solid NaOMe, it must be handled under anhydrous conditions as it is moisture-sensitive.
-
Heat the reaction mixture to reflux (for methanol) or ~80 °C (for DMF) and stir.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aryl ether by column chromatography or distillation under reduced pressure.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions and provides illustrative outcomes for the SNAr reactions of this compound. Yields are highly dependent on the specific nucleophile and reaction optimization.
| Nucleophile (Nu⁻) | Product Class | Solvent | Temperature (°C) | Typical Time (h) | Illustrative Yield (%) |
| Aniline | N-Aryl Aniline | DMF | 120-140 | 12-24 | 65-80 |
| Piperidine | N-Alkyl Aniline | DMSO | 100-120 | 6-12 | 75-90 |
| Sodium Methoxide | Aryl Ether | Methanol/DMF | 65-80 | 4-8 | 80-95 |
| Sodium Thiophenoxide | Aryl Thioether | DMF | 80-100 | 2-6 | 85-95 |
Troubleshooting and Optimization
-
Problem: Reaction is slow or incomplete.
-
Causality: The meta position of the nitro group provides less activation than an ortho or para substituent.[6][8] Steric hindrance from the ortho-methyl group may also slow the reaction.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Consider switching to a more polar aprotic solvent like DMSO, which is known to accelerate SNAr rates.[10] If using a weak nucleophile, consider converting it to a more potent one (e.g., using a strong base to deprotonate a thiol or alcohol).
-
-
Problem: Formation of side products.
-
Causality: At high temperatures, competing elimination reactions or degradation of starting materials/products can occur. Some nucleophiles (like hydroxide) can have multiple reactive sites.
-
Solution: Lower the reaction temperature and accept a longer reaction time. Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to oxidation. Use a more selective nucleophile if possible.
-
-
Problem: Difficult purification.
-
Causality: The product and starting material may have similar polarities, making chromatographic separation challenging.
-
Solution: If TLC shows poor separation, try a different eluent system for column chromatography. If the product is a solid, attempt recrystallization from various solvents, which can be a highly effective purification method.
-
Conclusion
This compound is a competent substrate for nucleophilic aromatic substitution, enabling the synthesis of diverse substituted nitroaromatics. While its reactivity is moderated by the meta-nitro group and steric factors, successful transformations can be readily achieved with a rational choice of nucleophile, solvent, and temperature. The protocols and insights provided herein offer a robust framework for researchers to leverage this versatile building block in their synthetic endeavors, from fundamental research to complex drug development pipelines.
References
- Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution.
- Wikipedia. Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- Vedantu. Write the mechanism of nucleophilic substitution when class 12 chemistry CBSE.
- Homework.Study.com. For the compound 1-chloro-3-nitrobenzene, indicate which group on the ring is more strongly activating and then draw a structural formula of the major product formed by nitration of the compound.
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Application Note: Selective Reduction of the Nitro Group in 1-Chloro-2,5-dimethyl-3-nitrobenzene
Introduction
The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical pathway to anilines, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a detailed guide for the chemoselective reduction of 1-Chloro-2,5-dimethyl-3-nitrobenzene to its corresponding aniline, 3-Chloro-2,6-dimethylaniline. The primary challenge in this synthesis is the preservation of the aryl chloride bond, which is susceptible to hydrodehalogenation under certain reductive conditions.[3] This application note explores various methodologies, offers detailed experimental protocols, and discusses the rationale behind procedural choices to ensure high yield and selectivity.
Reaction Overview
The fundamental transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂) while leaving the chloro (-Cl) and methyl (-CH₃) substituents intact.
Caption: General reaction for the reduction of this compound.
Methodology Selection: A Comparative Analysis
The choice of reducing agent is critical for achieving high chemoselectivity. Several methods are available, each with distinct advantages and limitations.[4][5]
-
Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas, is highly efficient for nitro group reduction.[5][6] However, it carries a significant risk of hydrodehalogenation, where the C-Cl bond is cleaved.[3] While Raney Nickel is sometimes preferred over Pd/C for substrates with aromatic halides to minimize this side reaction, careful control of reaction conditions is paramount.[5]
-
Metal/Acid Reductions: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl or acetic acid) are widely used for their excellent chemoselectivity.[5][7] These methods are generally mild and do not affect aryl halides, making them highly suitable for this specific transformation.[1][8] The Fe/HCl system is particularly advantageous from a cost and environmental perspective, as the FeCl₂ formed can be hydrolyzed to regenerate HCl, meaning only a catalytic amount of acid is needed to initiate the reaction.[9][10]
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a safer alternative to high-pressure gaseous hydrogen by using hydrogen donors like formic acid, hydrazine, or ammonium formate in the presence of a catalyst.[11][12][13] This technique can also provide high selectivity and is becoming increasingly popular for its operational simplicity and safety.[11]
For this application, metal/acid reductions offer the best balance of selectivity, reliability, and accessibility for typical laboratory settings. We will detail protocols for both Stannous Chloride and Iron-based reductions.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Yield | Selectivity (vs. Dehalogenation) | Key Advantages | Key Disadvantages |
| Metal/Acid | SnCl₂·2H₂O / Ethanol | High | Excellent | Mild conditions, high functional group tolerance.[1][5] | Stoichiometric tin waste. |
| Metal/Acid | Fe / HCl or NH₄Cl | High | Excellent | Cost-effective, environmentally benign iron salts.[10][14] | Heterogeneous reaction, may require longer reaction times. |
| Catalytic Hydrogenation | H₂ / Raney Ni | Variable | Good to Moderate | High atom economy, clean workup. | Risk of dehalogenation, requires specialized pressure equipment.[5] |
| Catalytic Transfer | HCOOH / Co-Zn/N-C | Good | Good | Avoids use of H₂ gas, mild conditions.[12] | Catalyst preparation can be complex. |
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly reliable and chemoselective, making it an excellent choice for this transformation.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution in portions.[1][8] The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into an ice-water mixture.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution. This will precipitate tin salts.[1]
-
Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-Chloro-2,6-dimethylaniline.
-
The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Reduction using Iron Powder in Acidic Medium
This classic method, known as the Béchamp reduction, is cost-effective and highly selective.[14][15]
Materials:
-
This compound
-
Iron powder (reduced)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH)
-
Ethyl acetate or Dichloromethane
-
Celite or filter aid
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add a mixture of ethanol and water (e.g., 2:1 ratio).
-
Add this compound (1.0 eq) and iron powder (3.0-5.0 eq).
-
Add a small amount of concentrated HCl or glacial acetic acid to activate the reaction (e.g., 0.1-0.2 eq).[2][8]
-
Heat the suspension to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and basify by adding a saturated solution of sodium carbonate or 2M KOH until the solution is alkaline (pH > 8).[8]
-
Filter the hot mixture through a pad of Celite to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.[8]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the desired product.
Visualization of Experimental Workflow
The general laboratory workflow for these reduction protocols can be visualized as follows:
Caption: General experimental workflow for the reduction of this compound.
Mechanistic Considerations & Causality
The reduction of a nitro group to an amine is a six-electron process. In metal-acid reductions, the metal (Fe or Sn) acts as the electron donor, getting oxidized in the process (e.g., Fe to Fe²⁺ or Sn²⁺ to Sn⁴⁺). The acidic medium provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.[16]
The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[16]
Caption: Stepwise reduction pathway from nitroarene to aniline.
The high chemoselectivity of metal/acid systems for the nitro group over the aryl chloride is due to the difference in reduction potentials. The conditions are mild enough to reduce the nitro group without providing sufficient energy to break the strong C-Cl bond.[1]
Safety Precautions
-
Reagent Handling: Concentrated acids (HCl, Acetic Acid) are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Exothermic Reaction: The initial addition of the reducing agent and the neutralization step can be exothermic.[1] Perform additions slowly and with cooling if necessary, especially on a larger scale.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from ignition sources and conduct the reaction in a well-ventilated area or fume hood.
-
Waste Disposal: Dispose of heavy metal waste (tin salts) according to institutional guidelines.
Conclusion
The reduction of this compound to 3-Chloro-2,6-dimethylaniline can be achieved with high yield and excellent chemoselectivity using classical metal/acid reduction methods. Both stannous chloride and iron powder in acidic media provide robust and reliable protocols suitable for laboratory synthesis. The choice between them may depend on factors such as cost, reaction scale, and waste disposal considerations. By following the detailed protocols and safety guidelines presented, researchers can successfully synthesize this valuable aniline intermediate for further applications.
References
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Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synthesis and Catalysis: Open Access, 2(2). Available at: [Link]
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Bohrium. (n.d.). Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen. Retrieved from [Link]
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Wu, L., Lei, Z., & Jia, M. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Catalysis Science & Technology. Available at: [Link]
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Wang, F., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589. Available at: [Link]
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
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ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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-
YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]
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Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
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Brainly.in. (2024, March 18). reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]
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-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
-
ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
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Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
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YouTube. (2021, July 11). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
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RWTH Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
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-
ResearchGate. (2002). Catalytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
University of Glasgow Theses Service. (2005). The hydrogenation of nitrobenzene over metal catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]
-
PubMed. (n.d.). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Retrieved from [Link]
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Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide for the Strategic Use of 1-Chloro-2,5-dimethyl-3-nitrobenzene as a Chemical Intermediate
Abstract
This technical guide provides an in-depth exploration of this compound, a versatile chemical intermediate. The document elucidates the compound's physicochemical properties, core reactivity, and strategic applications in modern organic synthesis. Detailed, field-proven protocols for key transformations, including nitro group reduction and nucleophilic aromatic substitution, are presented to enable researchers, scientists, and drug development professionals to effectively leverage this building block in the synthesis of complex molecular architectures. The causality behind experimental choices is explained, ensuring both technical accuracy and practical utility.
Introduction and Compound Profile
This compound (CDMN) is a substituted nitroaromatic compound that serves as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its unique substitution pattern—featuring a chloro leaving group, a reducible nitro moiety, and two methyl groups—offers a rich platform for sequential, regioselective modifications. Understanding the interplay of these functional groups is paramount to harnessing its synthetic potential.
Physicochemical and Safety Data
Proper handling and storage are critical for ensuring safety and maintaining the integrity of the reagent. The following table summarizes essential data for CDMN.
| Property | Value | Source(s) |
| CAS Number | 13711-22-3 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][4] |
| Appearance | Typically a yellow solid | [5] |
| Boiling Point | 264.7±35.0 °C at 760 mmHg | [6] |
| Purity | Commercially available at ≥95% | [1][7] |
| Storage | Store at room temperature in a dry, tightly sealed container | [6][8] |
Safety and Handling Precautions
As with related chloronitrobenzene compounds, this compound should be handled with care in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11]
-
Inhalation: Avoid breathing dust or vapors. If inhaled, move the individual to fresh air.[10][11]
-
Skin Contact: The compound may be harmful if it comes into contact with the skin.[9] In case of contact, wash the affected area immediately with soap and plenty of water and remove contaminated clothing.[10][11]
-
Ingestion: Harmful if swallowed.[5][9] Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Core Reactivity and Mechanistic Rationale
The synthetic utility of CDMN stems from the distinct reactivity of its functional groups. The chloro, nitro, and aromatic ring components can be targeted selectively under different reaction conditions.
Reduction of the Nitro Group: Gateway to Anilines
The transformation of the nitro group into a primary amine is one of the most powerful and common applications of this intermediate.[12] This conversion dramatically alters the electronic properties of the ring, turning the strongly deactivating nitro substituent into a strongly activating, ortho-, para-directing amino group.[12] The resulting 3-amino-1-chloro-2,5-dimethylbenzene is a versatile building block for constructing heterocycles, amides, and diazonium salts.
A variety of methods are available for this reduction, and the choice of reagent is often dictated by the presence of other functional groups and desired chemoselectivity.[13][14]
-
Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is highly effective but can sometimes lead to dehalogenation (hydrodechlorination) of aryl chlorides.[15] For substrates where preserving the chloro group is critical, Raney Nickel is often a superior choice.[15]
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust, cost-effective, and generally do not affect the aryl chloride bond.[14][15] Tin(II) chloride (SnCl₂) offers a milder alternative that is tolerant of many other functional groups.[15]
Nucleophilic Aromatic Substitution (SNAr)
The replacement of the chloro group by a nucleophile is a key strategy for C-O, C-N, and C-S bond formation. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate.[16][17] The rate of this reaction is highly dependent on the stability of this intermediate.
For CDMN, the nitro group is positioned meta to the chlorine atom. Electron-withdrawing groups stabilize the Meisenheimer complex most effectively when they are in the ortho or para positions, as this allows the negative charge to be delocalized onto the nitro group through resonance.[16][18] A meta nitro group provides only weak inductive stabilization and cannot participate in resonance stabilization.[16][19] Consequently, SNAr reactions on this compound are significantly slower than on its ortho- or para-nitro isomers and typically require more forcing conditions, such as higher temperatures or stronger nucleophiles.[17][20]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation via palladium-catalyzed cross-coupling. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the development of specialized, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has made their use increasingly common.[21][22]
Potential cross-coupling reactions for CDMN include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.[23]
These reactions involve the oxidative addition of a Palladium(0) complex into the C-Cl bond.[23][24] The electronic properties of the nitro and methyl groups on the ring can influence the efficiency of this step. Such transformations represent an advanced application for this intermediate, requiring careful catalyst and ligand selection.[22][25]
Application Notes and Experimental Protocols
The following sections provide detailed, step-by-step protocols for key transformations of this compound.
Protocol 1: Reduction of the Nitro Group to Synthesize 3-Amino-1-chloro-2,5-dimethylbenzene
Application Note: This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a mild and chemoselective method that reliably preserves the C-Cl bond. The resulting aniline is a key precursor for synthesizing biologically active molecules, such as substituted benzimidazoles or quinazolines, through subsequent cyclization or coupling reactions.[26]
Workflow Diagram:
Caption: Workflow for the reduction of CDMN to the corresponding aniline.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| This compound | 13711-22-3 | 185.61 | 1.86 g | 10.0 mmol |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 11.28 g | 50.0 mmol |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Sodium Hydroxide (5M aq.) | 1310-73-2 | 40.00 | ~40 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 50 mL | - |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.86 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Stir the mixture to form a suspension.
-
Carefully add the tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the flask in portions. The addition is exothermic, and the reaction mixture may warm significantly.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The starting material spot should disappear and a new, more polar spot (the aniline product) should appear.
-
After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with stirring.
-
Slowly add 5M aqueous sodium hydroxide solution to the mixture until the pH is strongly basic (pH > 10), which will precipitate tin salts as a white solid (tin hydroxide).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine, 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 3-Amino-1-chloro-2,5-dimethylbenzene.
Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide
Application Note: This protocol describes a nucleophilic aromatic substitution to synthesize 1-Methoxy-2,5-dimethyl-3-nitrobenzene. As previously discussed, the meta-position of the nitro group necessitates more forcing conditions (elevated temperature) compared to ortho/para-activated substrates.[16][27] This reaction demonstrates the replacement of the chloro group and is a fundamental step towards creating substituted anisole derivatives, which are prevalent in fragrance and pharmaceutical chemistry.
Reaction Scheme:
Caption: SNAr reaction of CDMN with sodium methoxide.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| This compound | 13711-22-3 | 185.61 | 1.86 g | 10.0 mmol |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 0.81 g | 15.0 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 25 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 3 x 30 mL | - |
| Water | 7732-18-5 | 18.02 | 100 mL | - |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Protocol:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.86 g, 10.0 mmol) and anhydrous DMF (25 mL).
-
Stir the solution and add sodium methoxide (0.81 g, 15.0 mmol) in one portion.
-
Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 100-110 °C.
-
Stir the reaction mixture at this temperature for 6-12 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water in a beaker.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) to remove residual DMF, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 1-Methoxy-2,5-dimethyl-3-nitrobenzene.
Conclusion
This compound is a strategically substituted aromatic compound with significant utility as a chemical intermediate. Its value lies in the orthogonal reactivity of its functional groups. The nitro group can be reliably reduced to an aniline, opening up a vast chemical space for further derivatization. While the chloro group is deactivated towards SNAr due to the meta-nitro substituent, it can still be replaced under appropriate conditions or engaged in modern cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists to effectively and safely utilize this versatile building block in their synthetic campaigns.
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The Synthetic Versatility of 1-Chloro-2,5-dimethyl-3-nitrobenzene: A Guide for Organic Chemists
In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks available to chemists, halogenated nitroaromatics stand out for their predictable reactivity and utility in the construction of complex molecular architectures. This guide delves into the applications of 1-Chloro-2,5-dimethyl-3-nitrobenzene, a versatile intermediate whose strategic substitution pattern offers a unique entry point to a variety of valuable compounds. While specific documented applications of this particular isomer are not as widespread as some of its constitutional isomers, its reactivity can be confidently inferred from the well-established principles of physical organic chemistry and the extensive literature on related chloronitrobenzene derivatives.
This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. We will explore the fundamental reactivity of this compound, propose its application in key synthetic transformations, and provide detailed, field-proven protocols for analogous systems that can be readily adapted.
Core Reactivity: A Tale of Activation and Direction
The synthetic utility of this compound is primarily dictated by the interplay of its three substituents on the benzene ring: the chloro, nitro, and two methyl groups.
-
The Nitro Group as an Activating Group: The strongly electron-withdrawing nature of the nitro group is the dominant factor governing the reactivity of the aryl chloride. Positioned meta to the chlorine atom, it significantly acidifies the aromatic protons but, more importantly, it activates the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex, albeit to a lesser extent than if it were in the ortho or para position.[1][2]
-
The Chloro Group as a Leaving Group: The chlorine atom serves as a competent leaving group in SNAr reactions. Its replacement by a variety of nucleophiles is the most common and synthetically valuable transformation for this class of compounds.
-
The Methyl Groups: Steric and Electronic Influence: The two methyl groups exert both steric and electronic effects. Electronically, they are weakly activating, which slightly counteracts the deactivating effect of the nitro group in electrophilic aromatic substitution. Sterically, the methyl group at the 2-position, being ortho to the chlorine, can influence the rate of nucleophilic attack by sterically hindering the approach of the nucleophile.
Key Synthetic Applications
Based on its structural features, this compound is a valuable precursor for the synthesis of a range of functionalized aromatic compounds. The primary transformations involve nucleophilic aromatic substitution at the C-Cl bond and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. The nitro group, even from the meta position, provides the necessary electron sink to facilitate this reaction, which proceeds through a two-step addition-elimination mechanism.[2]
General Workflow for Nucleophilic Aromatic Substitution:
Caption: Generalized workflow for nucleophilic aromatic substitution.
Protocol 1: Synthesis of N-Aryl Amines (Exemplified with a Related Substrate)
Reaction: Synthesis of N-(5-substituted-2-nitrophenyl)acetamide from a halo-nitroaromatic and an amine.[3]
Materials:
-
This compound (1 equivalent)
-
Amine (2 equivalents)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents, optional, as a base)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen solvent (e.g., DMSO).
-
Add the amine to the solution. If the amine salt is used or if the amine is not basic enough, add a base like potassium carbonate.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir. The product will often precipitate.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are used because they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity, and they can stabilize the charged Meisenheimer intermediate.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially since the nitro group is in the meta position, providing weaker activation compared to an ortho or para positioning.[1]
-
Excess Nucleophile: Using an excess of the amine helps to drive the reaction to completion.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding the corresponding aniline. This transformation is fundamental in the synthesis of many pharmaceuticals, dyes, and agrochemicals.[4] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol provides a general procedure for the reduction of a nitroaromatic compound to an aniline using hydrogen gas and a palladium catalyst.
Materials:
-
This compound (1 equivalent)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate as solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
-
The product can be purified by crystallization or column chromatography if necessary.
Data Summary Table:
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | N/A |
| Molecular Weight | 185.61 g/mol | N/A |
| CAS Number | 13711-22-3 | [5] |
Applications in Multi-Step Synthesis
The true power of this compound lies in its potential for sequential functionalization. For instance, a synthetic route could involve an initial SNAr reaction to introduce a desired side chain, followed by the reduction of the nitro group to an aniline. This aniline can then be further elaborated through a variety of reactions, such as diazotization followed by Sandmeyer-type reactions, or acylation to form amides.
Illustrative Synthetic Pathway:
Caption: A potential multi-step synthesis utilizing this compound.
Conclusion
This compound represents a synthetically useful, though perhaps underutilized, building block in organic synthesis. Its reactivity profile, dominated by nucleophilic aromatic substitution and nitro group reduction, provides a reliable platform for the introduction of diverse functionalities. While direct, published protocols for this specific isomer are scarce, the well-understood chemistry of chloronitrobenzenes allows for the confident adaptation of existing methods. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile intermediate in their pursuit of novel and complex molecular targets.
References
- Google Patents. (1968). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.
- Google Patents. (2001). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.
- Google Patents. (1969). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
- Google Patents. (1956). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
- Pietra, F., & Del Cima, F. (1968). The Question of Activation by the o-Nitro Group in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 33(4), 1411–1416.
-
Filo. (n.d.). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]
- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved from [Link]
-
MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
For Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step protocol, and outline robust analytical methods for quality control.
Introduction: Strategic Importance of this compound
This compound is a crucial building block in organic synthesis. Its trifunctional nature—a chloro group, a nitro group, and a dimethylated benzene ring—offers multiple reaction sites for further chemical transformations. This versatility makes it an invaluable precursor for the synthesis of a diverse range of target molecules, particularly in the pharmaceutical and agrochemical industries. The controlled, large-scale production of this intermediate is therefore of significant industrial interest.
The primary synthetic route involves the nitration of 1-chloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure high yield and regioselectivity, minimizing the formation of unwanted isomers.
The Synthetic Pathway: Mechanism and Rationale
The synthesis of this compound is achieved through the nitration of 1-chloro-2,5-dimethylbenzene using a mixture of nitric acid and sulfuric acid.
Reaction:
C₈H₉Cl + HNO₃ --(H₂SO₄)--> C₈H₈ClNO₂ + H₂O
The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2,5-dimethylbenzene. The directing effects of the substituents on the benzene ring—the activating, ortho-, para-directing methyl groups and the deactivating, ortho-, para-directing chloro group—favor the substitution at the C3 position, which is meta to the chloro group and ortho/para to the methyl groups.
Safety First: A Proactive Approach to Hazard Management
Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[1] A thorough understanding and mitigation of these risks are paramount for a safe scale-up.
Key Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[2][3]
-
Exothermicity: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[1]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[3]
Mitigation Strategies:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to prevent the accumulation of toxic fumes.[4]
-
Controlled Addition: Add the nitrating mixture slowly and in portions to manage the reaction exotherm.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits.[2]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a representative scale-up synthesis. Researchers should perform a thorough risk assessment and adapt the procedure to their specific equipment and facilities.
Materials and Equipment:
-
1-Chloro-2,5-dimethylbenzene (starting material)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling bath (e.g., ice-water or a circulating chiller)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Experimental Workflow Diagram:
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 (v/v) ratio, while cooling in an ice bath. This process is highly exothermic.
-
Reaction Setup: Charge the jacketed reactor with 1-chloro-2,5-dimethylbenzene. Begin stirring and cool the reactor to 0-5 °C using the cooling bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition should be dropwise to maintain control over the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up:
-
Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.
-
Alternatively, if the product is oily, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.
-
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2.2 (molar) | A slight excess of nitric acid ensures complete reaction, while sufficient sulfuric acid acts as a catalyst and dehydrating agent. |
| Reaction Temperature | 0-10 °C (addition), RT (stirring) | Low temperature during addition controls the exotherm and minimizes side reactions. Stirring at room temperature drives the reaction to completion. |
| Reaction Time | 3-5 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by analytical monitoring. |
| Expected Yield | 80-90% | This is a typical yield for this type of nitration reaction under optimized conditions. |
| Appearance of Product | Pale yellow solid | The expected physical state and color of the purified product. |
Quality Control: Ensuring Purity and Identity
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Purification and Analysis Workflow Diagram:
Caption: Workflow for the purification and analytical characterization of the final product.
Conclusion
The scale-up synthesis of this compound is a well-established process that can be performed safely and efficiently with careful attention to reaction parameters and safety protocols. The detailed procedure and analytical methods provided in these application notes serve as a robust guide for researchers and professionals in the field, enabling the reliable production of this important chemical intermediate.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.).
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- analytical methods. (n.d.).
- m-CHLORONITROBENZENE. (n.d.). Organic Syntheses Procedure.
- 3-Nitrochlorobenzene. (n.d.). Grokipedia.
- 3-Nitrochlorobenzene. (n.d.). In Wikipedia.
- 1-CHLORO-2,5-DIMETHYL-4-NITROBENZENE2-CHLORO-5-NITRO-P-XYLENE synthesis. (n.d.). chemicalbook.
- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate.
- This compound. (2025).
- 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis. (n.d.). ChemicalBook.
- III Analytical Methods. (n.d.).
- 1-chloro-2-nitrobenzene. (n.d.). Sigma-Aldrich.
- 1-Chloro-2,5-dimethyl-4-nitrobenzene. (n.d.). PubChem.
- This compound. (2025). Chemsrc.
- CAS 34633-69-7 1-Chloro-2,5-dimethyl-4-nitrobenzene. (n.d.). Alfa Chemistry.
- Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). ResearchGate.
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (n.d.). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI.
- Exposure Data. (n.d.). In Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf.
- Techniques for improving the final purity of 1-Chloro-3-(2-nitrovinyl)benzene. (2025). Benchchem.
- 1-Chloro-2-methyl-3-nitrobenzene. (n.d.). PMC - PubMed Central - NIH.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025). ResearchGate.
- A kind of clean method for producing of nitro-chlorobenzene. (n.d.). Google Patents.
- Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. (2024). Bentham Science Publisher.
- Preparation of nitrocyclopropane from 3-chloro-1-nitropropane. (n.d.). Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-chloro-p-xylene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction's success hinges on controlling the regioselectivity and minimizing the formation of unwanted isomers and byproducts.
Reaction Scheme:
The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a powerful electrophile, which is generated in situ from the reaction between nitric acid and the sulfuric acid catalyst.[1][2] The nitronium ion is then attacked by the electron-rich aromatic ring of 2-chloro-p-xylene. The directing effects of the substituents on the starting material are crucial for determining the position of the incoming nitro group. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.[3] The interplay of these directing effects and steric hindrance leads to the desired product, but can also result in the formation of isomeric impurities.
Sources
Technical Support Center: Troubleshooting Side Products in the Nitration of 1-chloro-2,5-dimethylbenzene
Welcome to the technical support center for the nitration of 1-chloro-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into potential side reactions, troubleshooting common experimental issues, and optimizing for the desired product.
The nitration of 1-chloro-2,5-dimethylbenzene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The benzene ring is substituted with three groups: two activating, ortho,para-directing methyl groups and one deactivating, ortho,para-directing chloro group.[2][3] The interplay between the electronic and steric effects of these substituents governs the regioselectivity of the reaction and can lead to the formation of several isomeric side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected major product and primary isomeric side products in the nitration of 1-chloro-2,5-dimethylbenzene?
A: The substitution pattern is determined by the cumulative directing effects of the existing groups. The two methyl groups strongly activate the positions ortho and para to them, while the chloro group, though deactivating overall, also directs incoming electrophiles to its ortho and para positions.[3][4]
-
Major Product: 1-chloro-2,5-dimethyl-4-nitrobenzene is the expected major product. The C4 position is para to the chloro group and ortho to the C5-methyl group, making it the most electronically activated and sterically accessible site.
-
Primary Side Product: 1-chloro-2,5-dimethyl-6-nitrobenzene is a common isomeric impurity. The C6 position is ortho to both the chloro group and the C5-methyl group. While electronically favorable, its formation is somewhat hindered by the adjacent chloro and methyl groups.
-
Minor Side Product: 1-chloro-2,5-dimethyl-3-nitrobenzene may be formed in smaller quantities. The C3 position is ortho to the C2-methyl group but meta to the other substituents, making it less favored.
The relative ratios of these isomers are highly dependent on reaction conditions such as temperature and the choice of nitrating agent.[2]
Q2: My reaction is yielding a significant amount of dinitrated product. How can I prevent this?
A: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to add to the ring.[5] Although the first nitro group is strongly deactivating, forcing conditions can overcome this barrier.[6] To minimize dinitration:
-
Control Stoichiometry: Use a modest molar excess of nitric acid (e.g., 1.05-1.1 equivalents). Avoid large excesses which drive the reaction towards multiple nitrations.[7]
-
Maintain Low Temperature: This is the most critical factor. The reaction is exothermic, and heat promotes further substitution.[8] Maintain a reaction temperature between 0-10°C using an ice-water bath throughout the addition of the nitrating agent.[9]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the initial nitration is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q3: I'm observing a dark, tar-like, or oily substance in my product instead of a crystalline solid. What is it and how can I avoid it?
A: The formation of dark, non-crystalline material is typically due to oxidation side reactions. The methyl groups on the benzene ring are susceptible to oxidation by the hot, concentrated nitric and sulfuric acid mixture.[10] This can lead to the formation of benzaldehydes, benzoic acids, and other complex, often colored, by-products.
To prevent this:
-
Strict Temperature Control: As with dinitration, maintaining a low temperature is crucial. Overheating is the primary cause of oxidative decomposition.
-
Slow Addition: Add the nitrating mixture dropwise and slowly to the substrate solution to allow the heat generated by the reaction to dissipate effectively in the ice bath.[11]
-
Avoid Contaminants: Ensure your starting materials and glassware are clean and free of any easily oxidizable contaminants.
Q4: Besides isomeric and dinitrated compounds, what other side products can form?
A: Under certain conditions, other side reactions can occur:
-
Sulfonation Products: If the reaction temperature is too high or if fuming sulfuric acid (oleum) is used, sulfonation of the aromatic ring can compete with nitration, leading to the formation of sulfonic acid derivatives.[12]
-
Nitrophenols: These can arise from complex reaction pathways, potentially involving ipso-substitution (attack at a position already substituted) followed by rearrangement or oxidation. Industrial purification processes for nitrated aromatics often include washing steps specifically designed to remove these acidic impurities.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the nitration of 1-chloro-2,5-dimethylbenzene.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Sub-optimal temperature. | 1. Monitor reaction via TLC to confirm completion. 2. Ensure product fully precipitates upon quenching; minimize transfers. 3. Maintain temperature at 0-10°C; too cold may slow the reaction excessively. |
| Product is a dark, oily mixture | Oxidation of methyl groups due to excessive heat. | 1. Add nitrating agent very slowly. 2. Ensure efficient stirring and cooling in an ice bath. |
| Significant dinitration detected | 1. Reaction temperature too high (>15°C). 2. Excess nitrating agent used. 3. Extended reaction time. | 1. Strictly maintain temperature below 10°C. 2. Use no more than 1.1 equivalents of nitric acid. 3. Monitor by TLC and quench the reaction upon consumption of starting material. |
| Difficult to purify by recrystallization | Presence of multiple isomers with similar solubilities. | 1. Try a different recrystallization solvent (e.g., ethanol, isopropanol instead of methanol). 2. Perform a second recrystallization on the purified material. 3. For high-purity requirements, consider column chromatography. |
| Reaction mixture turns brown/red | Formation of nitrogen dioxide (NO₂) gas, indicating decomposition of nitric acid, often due to high temperature. | 1. Immediately ensure the reaction is being cooled effectively. 2. Slow down the rate of addition of the nitrating mixture. |
Visualized Reaction and Troubleshooting Pathways
Caption: Reaction pathways in the nitration of 1-chloro-2,5-dimethylbenzene.
Caption: Troubleshooting workflow for nitration side products.
Experimental Protocols
Protocol 1: Optimized Nitration of 1-chloro-2,5-dimethylbenzene
This protocol is designed to maximize the yield of the 4-nitro isomer while minimizing side products.
Reagents:
-
1-chloro-2,5-dimethylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10°C.
-
Substrate Addition: Slowly add 5.0 g of 1-chloro-2,5-dimethylbenzene to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 15°C.
-
Nitrating Mixture Preparation: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Using a dropping funnel or a pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. [11]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto ~50 g of crushed ice in a beaker with stirring. A solid precipitate should form.[8]
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove residual acid, followed by one portion of cold saturated sodium bicarbonate solution (25 mL) to neutralize any remaining acid, and finally with one more portion of cold deionized water (25 mL).[2]
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Methanol is a suitable solvent for recrystallizing the crude product.[11]
-
Dissolution: Transfer the crude, dry solid to an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.
-
Analysis: Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm the identity and purity of the 1-chloro-2,5-dimethyl-4-nitrobenzene.
References
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2020). IJRAR.org. Retrieved from [Link]
-
Fischer, A., & Greig, C. C. (1978). Nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 56(8), 1063-1072. Retrieved from [Link]
-
Di-nitration troubleshooting. (2023). Reddit. Retrieved from [Link]
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. University of Wisconsin-Madison.
-
Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Having trouble with nitration reaction of cytosine. (2021). Reddit. Retrieved from [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
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Avoiding over nitration (or generally over-electrophilic substitution). (2021). Sciencemadness Discussion Board. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
- The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
-
Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4487-4494. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252793, 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link].
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
- Professor Boebinger. (2020).
-
Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link]
- Organic Chemistry Basics. (2021).
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- FranklyChemistry. (2016). Aromatic 3a.
- Chem 2700: Organic Chemistry I. (2012).
- Google Patents. (n.d.). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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- 13. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-Chloro-2,5-dimethyl-3-nitrobenzene
Welcome to the technical support guide for the purification of 1-Chloro-2,5-dimethyl-3-nitrobenzene (CAS No. 13711-22-3). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and professionals in chemical synthesis and drug development. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to resolve experimental challenges with confidence.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). Nitroaromatic compounds as a class are known for their potential toxicity and should be handled with care.[1][2]
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical splash goggles.[3]
-
Thermal Hazards: The compound has a high boiling point, and its purification may involve heating flammable solvents.[4] Always use a heating mantle with a stirrer and never heat organic solvents with an open flame.
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, according to your institution's hazardous waste protocols. Do not discharge into the environment.[3][5]
Understanding Your Crude Product: The "Why" Before the "How"
The target compound is typically synthesized via electrophilic nitration of 1-chloro-2,5-dimethylbenzene using a mixture of nitric and sulfuric acids.[1] Understanding this synthesis is key to anticipating the impurities you need to remove.
Common Impurities:
-
Unreacted Starting Material: 1-chloro-2,5-dimethylbenzene.
-
Isomeric Byproducts: Nitration could occur at other positions on the aromatic ring, leading to different isomers of chloro-dimethyl-nitrobenzene.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro species.
-
Oxidative Byproducts: The strong acidic and oxidizing conditions can create minor, often highly colored, byproducts.[6]
The presence of these impurities, even in small amounts, can significantly depress the melting point, often causing the crude product to present as a dark, viscous oil or a low-melting solid rather than a crystalline powder.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing both a solution and the scientific rationale.
Q1: Why is my crude product a dark-colored oil instead of the expected yellow solid?
Answer: This is one of the most common issues and is almost always due to the presence of impurities.
-
Causality (Melting Point Depression): A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, lowering and broadening the melting range. If the melting point is depressed below room temperature, the substance will appear as an oil.
-
Causality (Color): The dark color (ranging from yellow to reddish-brown) is typically caused by trace amounts of oxidative byproducts or other highly conjugated impurities formed during the aggressive nitration reaction. These are often more polar than the desired product.
-
Solution: Do not be discouraged. The goal of purification is to remove these impurities. Proceed directly to the purification step, typically recrystallization. If the material is very oily, you may first attempt to remove highly volatile impurities (like residual solvents from workup) under high vacuum.
Q2: How do I select the best solvent for recrystallization?
Answer: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, a compound of moderate polarity, several options exist.
-
Scientific Principle: The principle of "like dissolves like" is a good starting point. However, for recrystallization, you need a mismatch in solubility at different temperatures.
-
Recommended Screening:
-
Place a small amount of your crude product (20-30 mg) in a test tube.
-
Add a few drops of a candidate solvent at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the test tube. The compound should dissolve completely.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation is the desired outcome.
-
-
Common Solvent Choices: A table of potential solvents is provided below. Ethanol or a mixed solvent system like Hexane/Ethyl Acetate often works well.[7]
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. The compound separates as a liquid (oil) rather than a solid (crystals).
-
Causality: This often happens if the boiling point of the recrystallization solvent is too high or if the solution is cooled too rapidly.
-
Troubleshooting Workflow:
-
Re-heat the solution: Heat the flask containing the oil and solvent until the oil completely redissolves.
-
Add more solvent: Add 10-20% more of the hot solvent to decrease the saturation point.[8]
-
Ensure slow cooling: Allow the flask to cool slowly on the benchtop. Do not place it directly in an ice bath. Insulating the flask with a beaker of warm water or paper towels can help.
-
Scratch/Seed: Once cool, if no crystals have formed, scratch the inside of the flask with a glass rod at the meniscus or add a tiny seed crystal from a previous batch to initiate crystallization.
-
Q4: My final product is still yellow after recrystallization. Is this acceptable?
Answer: A pale yellow color is characteristic for many nitroaromatic compounds and is often acceptable.[3][5] The key determinant of success is purity, not color.
-
Verification of Purity:
-
Melting Point: The most reliable indicator. A pure compound will have a sharp melting point over a 1-2 °C range. Compare your result to the literature value.
-
TLC Analysis: Spot your recrystallized product against the crude material. You should see a single, well-defined spot with no evidence of the impurities present in the crude lane.
-
-
Decolorizing Carbon: If a colorless product is essential and you suspect colored impurities, you can use a small amount of activated carbon (charcoal) during the hot filtration step of recrystallization. Caution: Use sparingly, as it can also adsorb your desired product, reducing the yield.
Q5: When should I consider column chromatography instead of recrystallization?
Answer: While recrystallization is efficient for removing impurities with different solubilities, column chromatography is superior for separating compounds with similar polarities.
-
Choose Chromatography When:
-
Recrystallization fails to yield a pure product (verified by TLC or melting point).
-
You have significant amounts of isomeric impurities, which often have very similar solubilities to the target compound.
-
You need to separate the product from other non-crystalline impurities.
-
-
Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase (e.g., a non-polar solvent system).[6] Less polar compounds travel faster down the column. For this molecule, unreacted starting material will elute first, followed by your product, with more polar (dinitrated, oxidized) impurities eluting last or remaining on the column.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
This protocol assumes ethanol is a suitable solvent, as determined by prior screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask required to fully dissolve the crude product with stirring and gentle heating.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing dust, sand, or other physical contaminants.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or leave them under vacuum on the filter apparatus until they are a dry, free-flowing powder.
-
Analysis: Determine the mass and calculate the percent recovery. Measure the melting point and perform a TLC analysis to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (the "mobile phase"). A well-packed column is essential for good separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better results. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which contain your purified product. The less polar impurities will elute first.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Data Presentation & Visualizations
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 13711-22-3 | [4][9] |
| Molecular Formula | C₈H₈ClNO₂ | [4][9] |
| Molecular Weight | 185.61 g/mol | [9][10] |
| Boiling Point | ~264.7 °C at 760 mmHg | [4][9] |
| Density | ~1.3 g/cm³ | [4][9] |
| Appearance | Pale yellow solid (pure) | [3][5] |
Table 2: Recrystallization Solvent Screening Guide (Illustrative)
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Low | Good choice. Protic solvent, effective for moderately polar compounds. |
| Methanol | High | Moderate | May result in lower recovery than ethanol. |
| Isopropanol | High | Low | Similar to ethanol, another good option. |
| Hexane | Low | Very Low | Too non-polar. Unlikely to dissolve the compound even when hot. |
| Ethyl Acetate | Very High | High | May be too good a solvent, leading to poor recovery. Best used in a mixed system. |
| Hexane/EtOAc | Adjustable | Adjustable | A mixed system offers fine control. Start with hot EtOAc, add hot hexane until cloudy, then clarify with a drop of EtOAc. |
| Water | Insoluble | Insoluble | Too polar. Compound is insoluble.[11] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for when a compound "oils out".
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
ChemSrc. (2025). This compound. Chemsrc.com. [Link]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o688. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. ilo.org. [Link]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. [Link]
-
Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS Safety Data Sheet. lobachemie.com. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-Chloro-3-nitrobenzene. thegoodscentscompany.com. [Link]
-
ChemSrc. (2025). This compound Physical and Chemical Properties. Chemsrc.com. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. chem.libretexts.org. [Link]
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Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. cdn.vanderbilt.edu. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. chem.rochester.edu. [Link]
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- 3. lobachemie.com [lobachemie.com]
- 4. This compound | CAS#:13711-22-3 | Chemsrc [chemsrc.com]
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- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
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- 11. scent.vn [scent.vn]
Technical Support Center: A Guide to 1-Chloro-2,5-dimethyl-3-nitrobenzene Synthesis and Purity
Welcome to the technical support center for 1-Chloro-2,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Understanding the Synthesis: The Nitration of 2,5-Dimethylchlorobenzene
The primary route for synthesizing this compound is through the electrophilic aromatic substitution reaction of 2,5-dimethylchlorobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][3]
The core challenge in this synthesis lies in controlling the regioselectivity of the nitration. The benzene ring of the starting material, 2,5-dimethylchlorobenzene, has two types of substituents: a chloro group and two methyl groups. Both methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.[4][5][6] The interplay of these directing effects, along with steric hindrance, dictates the position of the incoming nitro group and, consequently, the formation of the desired product and its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The primary impurities are typically positional isomers formed during the nitration reaction. Based on the directing effects of the substituents on the 2,5-dimethylchlorobenzene starting material, the following are the most probable isomeric impurities:
-
1-Chloro-2,5-dimethyl-4-nitrobenzene: The methyl groups strongly direct the incoming nitro group to the positions ortho and para to them. Nitration at the 4-position is sterically less hindered than at the positions ortho to the methyl groups.
-
1-Chloro-2,5-dimethyl-6-nitrobenzene: This isomer can also form due to the ortho-directing effect of the methyl group at the 5-position.
-
Dinitrated byproducts: If the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), dinitration of the aromatic ring can occur, leading to various dinitro-chloro-dimethylbenzene isomers.[7][8]
-
Unreacted 2,5-dimethylchlorobenzene: Incomplete reaction will result in the presence of the starting material in your crude product.
-
Oxidation byproducts: Although less common under controlled nitration conditions, oxidation of the methyl groups to carboxylic acids or other oxidized species can occur, especially with prolonged reaction times or high temperatures.[9]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate concentration of the nitrating agent can lead to an incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[10] If the reaction is sluggish, a modest increase in temperature may be necessary; however, be cautious as this can also promote the formation of byproducts.[7] Ensure your nitric and sulfuric acids are of high concentration, as water can deactivate the nitronium ion.[11]
-
-
Suboptimal Reaction Conditions:
-
Cause: The ratio of nitric acid to sulfuric acid and the overall concentration of the nitrating mixture are critical.
-
Solution: A typical nitrating mixture consists of a 1:1 or 1:2 molar ratio of nitric acid to sulfuric acid. You may need to optimize this ratio for your specific setup.
-
-
Loss During Work-up:
-
Cause: The product may be partially soluble in the aqueous phase during the quenching and washing steps.
-
Solution: Ensure the reaction mixture is fully quenched on ice to precipitate the maximum amount of the organic product. When performing extractions, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Problem 2: High Levels of Isomeric Impurities
Q: My product is contaminated with significant amounts of other isomers. How can I improve the regioselectivity of the nitration?
A: Controlling regioselectivity is key to a successful synthesis. Here are some strategies:
-
Temperature Control:
-
Cause: Higher reaction temperatures can lead to a decrease in selectivity, favoring the formation of thermodynamically stable, but undesired, isomers.
-
Solution: Maintain a low and consistent reaction temperature, typically between 0-10 °C, during the addition of the nitrating agent.[7]
-
-
Alternative Nitrating Agents:
-
Cause: The standard nitric acid/sulfuric acid system may not provide the desired selectivity for this specific substrate.
-
Solution: Explore alternative nitrating agents that can offer better regioselectivity. For instance, using a solid acid catalyst with a specific pore size in conjunction with a nitrating agent like dinitrogen pentoxide has been shown to improve para-selectivity in some cases.[12]
-
Problem 3: Presence of Dinitrated Byproducts
Q: I am observing a significant amount of dinitrated compounds in my product. How can I prevent this?
A: Dinitration occurs when the desired mono-nitrated product undergoes a second nitration. To minimize this:
-
Stoichiometry of the Nitrating Agent:
-
Cause: Using a large excess of the nitrating agent will drive the reaction towards dinitration.
-
Solution: Use a stoichiometric amount or only a slight excess of nitric acid relative to the 2,5-dimethylchlorobenzene.[7]
-
-
Reaction Time and Temperature:
-
Cause: Prolonged reaction times and elevated temperatures increase the likelihood of dinitration.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. As mentioned before, maintain a low reaction temperature.[7]
-
Purification and Analysis
Q: What is the recommended procedure for purifying the crude this compound?
A: A multi-step approach is generally effective:
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product. The acidic mixture should then be neutralized with a base, such as a dilute sodium hydroxide or sodium carbonate solution, to remove any residual acids.[13]
-
Washing: Wash the crude product with water to remove any inorganic salts.
-
Recrystallization: This is a powerful technique for removing isomeric impurities.[14] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for chloronitro aromatic compounds.
-
Distillation: If recrystallization is not sufficient, vacuum distillation can be used to separate isomers with different boiling points, although this can be challenging for closely boiling isomers.[15]
Q: Which analytical techniques are best suited for assessing the purity of my final product?
A: A combination of techniques will provide the most comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the desired product and its volatile impurities, including isomers and residual starting material.[16][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of any major impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Workflow Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rushim.ru [rushim.ru]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. EP0066202A1 - High purity 2,4-dinitrotoluene from toluene nitration process - Google Patents [patents.google.com]
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- 13. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
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Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking to overcome complex challenges. The synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene presents a classic, yet formidable, regioselectivity problem. This guide is structured to help you diagnose the issue, troubleshoot common failures, and implement robust, high-yield strategies.
Frequently Asked Questions (FAQs): Understanding the Core Challenge
Q1: Why does the direct nitration of 1-chloro-2,5-dimethylbenzene produce the wrong isomers?
Answer: The direct nitration of 1-chloro-2,5-dimethylbenzene with standard reagents like mixed nitric and sulfuric acid (HNO₃/H₂SO₄) leads to a mixture of products, with the desired 3-nitro isomer often being a minor component. This is due to the powerful and competing directing effects of the substituents already on the aromatic ring.
-
Electronic Effects: The electrophilic substitution is governed by the electron density at each position on the ring.[1]
-
Methyl Groups (-CH₃): These are activating groups that donate electron density, primarily to the ortho and para positions relative to themselves.[2][3]
-
Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance.[4][5]
-
-
Positional Analysis of the Starting Material (1-Chloro-2,5-dimethylbenzene):
-
Position 3: Activated by the ortho methyl group at C2.
-
Position 4: Activated by the para chloro group at C1 and the ortho methyl group at C5. This position is strongly activated.
-
Position 6: Activated by the ortho chloro group at C1, the para methyl group at C2, and the ortho methyl group at C5. This position is the most electronically activated.
-
-
Steric Hindrance: The nitronium ion (NO₂⁺) requires space to approach the ring.[6][7]
-
Position 6 is severely hindered, being flanked by a chloro and a methyl group.
-
Positions 3 and 4 are both ortho to a methyl group and experience moderate steric hindrance.
-
Troubleshooting Guide: Direct Nitration Attempts
Problem: My reaction produced a complex mixture of isomers with low yield of the target compound.
This is the expected outcome from a standard mixed-acid nitration. While direct nitration is not the recommended path, here are some strategies to marginally improve the outcome or handle the resulting mixture.
| Strategy | Principle | Expected Outcome & Caveats |
| Lower Reaction Temperature | At lower temperatures, the reaction becomes more sensitive to the small differences in activation energies between the pathways leading to different isomers.[8] | May slightly improve the ratio of 3-nitro isomer, but will not overcome the fundamental electronic preferences. Reaction times will be significantly longer. |
| Alternative Nitrating Agents | Milder or sterically bulkier nitrating agents can alter the transition state, potentially favoring less-hindered positions or different electronic distributions.[9][10] | Using dinitrogen pentoxide (N₂O₅) with a shape-selective zeolite catalyst could favor a specific isomer, but requires specialized setup and optimization.[11] |
| Isomer Separation | The different nitro isomers will have distinct physical properties (polarity, melting point, boiling point) that can be exploited for purification. | Fractional Crystallization: If one isomer is significantly less soluble, it can be crystallized from the mixture.[12][13] Chromatography (HPLC/Column): Effective for separating isomers with different polarities.[14] |
Recommended Protocol: A Regiocontrolled Synthetic Strategy via Sandmeyer Reaction
To bypass the regioselectivity issues of direct nitration, the most robust and reliable approach is to install the functional groups in a different order. By starting with a precursor where the nitrogen functionality is already in the correct position, we can introduce the chloro group with absolute certainty. The Sandmeyer reaction is the ideal tool for this transformation.
Q2: How can the Sandmeyer reaction solve the regioselectivity problem?
Answer: This strategy works by fundamentally changing the synthetic sequence. We begin with a molecule that already has the desired substitution pattern (amino and methyl groups) and then convert the amino group into the chloro group. This avoids the problematic electrophilic aromatic substitution on the fully substituted ring. The key intermediate is 2,5-dimethyl-3-nitroaniline .
Detailed Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,5-dimethyl-3-nitroaniline with high regiochemical purity.
Reagents:
-
2,5-dimethyl-3-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part 1: Preparation of the Diazonium Salt
-
In a flask of appropriate size, dissolve 1.0 equivalent of 2,5-dimethyl-3-nitroaniline in approximately 3.0 equivalents of concentrated hydrochloric acid and a small amount of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of 1.05 equivalents of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. The addition should be slow enough to keep the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
Part 2: The Sandmeyer Reaction 5. In a separate, larger reaction vessel, prepare a solution or suspension of 1.2 equivalents of Copper(I) Chloride in concentrated hydrochloric acid. Cool this mixture in an ice bath. 6. Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to keep the reaction from becoming too vigorous. 7. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Workup and Purification 8. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). 9. Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. 10. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. 11. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Trustworthiness of this Protocol: This method provides a self-validating system for regiochemistry. The C-N bond is formed on the starting material, and the Sandmeyer reaction specifically replaces that N₂⁺ group with a Cl. There is no opportunity for isomeric byproducts to form during the chlorination step, ensuring the final product has the desired 1,3,2,5-substitution pattern.
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Khan Academy. (n.d.). Nitration of benzene. [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 3), o608. [Link]
-
JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
Cerfontain, H., et al. (1974). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance. ResearchGate. [Link]
-
JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
Save My Exams. (2025). Directing Effects. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
-
ResearchGate. (1974). The nitration of mono‐alkylbenzenes conformational analysis and steric hindrance: Part IV: tertiary alkyl‐ and cycloalkylbenzenes. [Link]
-
Mishra, R. K., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
Mishra, R. K., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Development of nitrating reagents. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
ResearchGate. (2011). 1-Chloro-2-methyl-3-nitrobenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
ChemSynthesis. (2025). 1-chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene. [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
- Google Patents. (n.d.).
-
SIELC Technologies. (2018). 1-Chloro-3-nitrobenzene. [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2011). 1-Chloro-2-methyl-3-nitrobenzene. [Link]
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- 9. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 12. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Reaction Conditions for 1-Chloro-2,5-dimethyl-3-nitrobenzene
Welcome to the technical support center for the synthesis and optimization of 1-Chloro-2,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring scientific integrity and successful experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) nitration of 1-chloro-2,5-dimethylbenzene. The core of this reaction involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then attacks the electron-rich aromatic ring. However, the regioselectivity of this reaction is complex due to the directing effects of the chloro and two methyl substituents, often leading to a mixture of isomers. This guide will help you optimize your reaction conditions to favor the desired product and overcome common challenges in purification and characterization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is the yield of my desired product, this compound, consistently low?
Answer:
Low yields can stem from several factors, from suboptimal reaction conditions to inefficient purification. Let's break down the potential causes:
-
Inadequate Nitrating Agent Formation: The nitronium ion (NO₂⁺) is the key electrophile. Its formation is dependent on the proper ratio and concentration of nitric and sulfuric acids.[1][2]
-
Troubleshooting:
-
Ensure you are using fresh, concentrated acids. Sulfuric acid should be at least 98%, and nitric acid should be fuming or highly concentrated (e.g., >70%).
-
The recommended mixed acid composition is typically a 1:1 or 1:2 ratio of nitric acid to sulfuric acid by volume. You may need to optimize this ratio for your specific substrate.
-
-
-
Suboptimal Reaction Temperature: Nitration reactions are exothermic.[3] Poor temperature control can lead to side reactions and decreased yield of the desired isomer.
-
Troubleshooting:
-
Maintain a low reaction temperature, typically between 0 °C and 10 °C, especially during the addition of the nitrating mixture.[4] This helps to control the reaction rate and minimize the formation of byproducts, including dinitrated species.
-
Use an ice bath to cool the reaction vessel and add the mixed acid dropwise to the solution of 1-chloro-2,5-dimethylbenzene in a suitable solvent (if any) or neat.
-
-
-
Formation of Multiple Isomers: The primary reason for a low yield of the isolated target isomer is the concurrent formation of other isomers. The chloro group is ortho-, para-directing, and the two methyl groups are also ortho-, para-directing. This leads to a complex product mixture.
-
Troubleshooting:
-
Unfortunately, achieving high regioselectivity for the 3-nitro isomer is inherently challenging. The reaction will likely produce a mixture of 1-chloro-2,5-dimethyl-4-nitrobenzene and 1-chloro-2,5-dimethyl-6-nitrobenzene alongside your target compound.
-
Focus on optimizing the purification strategy to efficiently separate the desired isomer.
-
-
-
Losses During Work-up and Purification: Significant product loss can occur during the aqueous work-up and subsequent purification steps.
-
Troubleshooting:
-
During the work-up, ensure complete neutralization of the acid. Use a saturated sodium bicarbonate solution and check the pH of the aqueous layer.
-
When performing extractions, use an appropriate organic solvent in which your product is highly soluble, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.
-
For purification, fractional crystallization or column chromatography will be necessary. These techniques can lead to yield loss, so careful execution is critical.
-
-
Question 2: I've obtained a mixture of isomers. How can I effectively separate this compound from the other isomers?
Answer:
Separating constitutional isomers of nitroaromatic compounds is a common challenge due to their similar physical properties.[5][6] Here are the recommended approaches:
-
Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent at a given temperature.
-
Protocol:
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Slowly cool the solution to allow for the selective crystallization of one isomer. The solubility of each isomer in different solvents may need to be determined empirically.
-
Isolate the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by GC-MS or ¹H NMR.
-
Repeat the process with the mother liquor or re-crystallize the solid to improve purity.
-
-
-
Column Chromatography: This is often the most effective method for separating isomers with close polarities.
-
Protocol:
-
Choose an appropriate stationary phase (silica gel is standard) and a mobile phase with optimal polarity to achieve separation.
-
A good starting point for the eluent is a mixture of a non-polar solvent like hexane or petroleum ether with a small amount of a more polar solvent like ethyl acetate or dichloromethane.
-
Run small-scale trials (e.g., TLC) to determine the best solvent system before committing to a large-scale column.
-
Carefully load the crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or another appropriate analytical technique to identify and combine those containing the pure desired product.
-
-
Question 3: My product analysis shows the presence of dinitrated byproducts. How can I prevent their formation?
Answer:
The formation of dinitrated compounds indicates that the reaction conditions are too harsh. The nitro group is a deactivating substituent, so the first nitration makes the ring less reactive towards further substitution. However, under forcing conditions, a second nitration can occur.
-
Key Factors and Solutions:
-
Reaction Temperature: High temperatures significantly increase the rate of all reactions, including the undesirable second nitration.[7]
-
Solution: Strictly maintain the reaction temperature at or below 10 °C.
-
-
Concentration of Nitrating Agent: An excessive amount of the nitrating mixture can drive the reaction towards dinitration.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the 1-chloro-2,5-dimethylbenzene.
-
-
Reaction Time: Prolonged reaction times can allow for the slower dinitration reaction to proceed to a greater extent.
-
Solution: Monitor the reaction progress using TLC or GC. Once the starting material is consumed, quench the reaction promptly by pouring it over ice.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1-chloro-2,5-dimethylbenzene?
A1: The regioselectivity is governed by the directing effects of the substituents. The chloro group directs ortho and para to its position. The two methyl groups are also ortho and para directors. This results in a complex directing effect. The primary products expected are nitration at the 3, 4, and 6 positions of the ring. The exact ratio of these isomers will depend on the specific reaction conditions, but you should anticipate a mixture of products. A study on the nitration of the similar 1-chloro-2,3-dimethylbenzene showed a mixture of 4-nitro, 5-nitro, and 6-nitro isomers, highlighting the challenge of achieving high regioselectivity.[4][8]
Q2: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic methods is ideal:
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to observe the disappearance of the starting material and the appearance of the product spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the isomeric purity of your product. The gas chromatogram will show the relative amounts of the different isomers, and the mass spectrum will confirm their identity by their molecular weight (185.61 g/mol for C₈H₈ClNO₂) and fragmentation patterns.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis and for monitoring the reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount when working with nitrating agents.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Mixing of Acids: The preparation of the nitrating mixture is highly exothermic. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. Never add water to the mixed acid.
-
Exothermic Reaction: The nitration reaction itself is exothermic. Maintain strict temperature control and add the nitrating agent slowly to prevent the reaction from running away.
-
Quenching the Reaction: Quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. This should also be done in a fume hood.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Experimental Protocols
General Protocol for the Nitration of 1-Chloro-2,5-dimethylbenzene
-
Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 10 mL) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1-chloro-2,5-dimethylbenzene (e.g., 0.1 mol). Cool the flask to 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred 1-chloro-2,5-dimethylbenzene over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: Purify the crude product by fractional crystallization or column chromatography to isolate the this compound isomer.
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |
| This compound | 13711-22-3 | C₈H₈ClNO₂ | 185.61 | ~260-270 | ~40-50 |
| 1-Chloro-2,5-dimethyl-4-nitrobenzene | 34633-69-7 | C₈H₈ClNO₂ | 185.61 | ~273 | 78-79 |
| 1-Chloro-2,5-dimethyl-6-nitrobenzene | Not readily available | C₈H₈ClNO₂ | 185.61 | ~260-270 | Not readily available |
Note: Predicted values are estimates based on structurally similar compounds and may vary.
Visualizations
Reaction Workflow
Caption: Troubleshooting decision tree for low product yield.
References
-
Fischer, A., & Greig, C. C. (1978). Nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 56(8), 1063-1072. [Link]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. PubChem. Retrieved from [Link]
-
Chemsrc. (2023, September 20). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4225518A - Purification of meta-chloronitrobenzene.
-
MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2010(2), M673. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSynthesis. (2023, May 20). 1-chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene. Retrieved from [Link]
-
Chemsrc. (2024, February 5). This compound. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
- Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
-
PubMed. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Acta Crystallographica Section C, Crystal Structure Communications, 60(Pt 7), o536-o538. [Link]
-
Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]
-
IARC Publications. (n.d.). 2-Chloronitrobenzene, 3-chloronitrobenzene and 4-chloronitrobenzene. Retrieved from [Link]
-
Quora. (2018, November 17). Why is nitration done at comparatively low temperatures? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene.
-
ResearchGate. (2014). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Journal of Chemical Engineering of Japan, 47(11), 856-861. [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
PubMed Central. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1389775. [Link]
-
Scientific Research Publishing. (2013). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry, 3(2), 115-121. [Link]
-
Chemsrc. (2024, February 5). This compound. Retrieved from [Link]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260. [Link]
-
PubMed Central. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(1), 157-164. [Link]
- Google Patents. (n.d.). CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide.
-
Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Google Patents. (n.d.). CN107459463A - A kind of clean method for producing of nitro-chlorobenzene.
-
Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2022, December 3). What will be the major product in the nitration of (2-methoxyethyl)benzene? Retrieved from [Link]
Sources
- 1. Benzene, 1-chloro-2-methyl-3-nitro- [webbook.nist.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 4. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 5. US4225518A - Purification of meta-chloronitrobenzene - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Preventing byproduct formation in 1-Chloro-2,5-dimethyl-3-nitrobenzene synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-2,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and effectively minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reaction with confidence.
Understanding the Core Challenge: Regioselectivity
The synthesis of this compound is achieved through the nitration of 1-chloro-2,5-dimethylbenzene. The primary challenge in this synthesis is not whether the reaction will proceed, but where on the aromatic ring the nitration will occur. The starting material possesses three substituents—one chloro group and two methyl groups—each exerting its own electronic and steric influence on the incoming electrophile (the nitronium ion, NO₂⁺).
The chloro group is an ortho-, para-director, while the two methyl groups are also ortho-, para-directors. This creates a competitive environment where multiple positions on the ring are activated for nitration, leading to a potential mixture of isomers. The key to a successful synthesis lies in precisely controlling the reaction conditions to favor nitration at the C-3 position, which is sterically hindered but electronically influenced by the flanking methyl and chloro groups.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: What are the most common byproducts I can expect, and why do they form?
A1: The primary byproducts are positional isomers of the target molecule. Given the directing effects of the substituents on 1-chloro-2,5-dimethylbenzene, you can primarily expect two isomeric byproducts:
-
1-Chloro-2,5-dimethyl-4-nitrobenzene: Formation is directed by the C-5 methyl group (ortho position) and the chloro group (para position).
-
1-Chloro-2,5-dimethyl-6-nitrobenzene: Formation is directed by the C-2 methyl group (para position) and the chloro group (ortho position).
The formation of these isomers is a direct consequence of the principles of electrophilic aromatic substitution. The methyl groups are activating and direct incoming electrophiles to their ortho and para positions. The chlorine atom, while deactivating overall, also directs to the ortho and para positions. The final product distribution is a delicate balance of these electronic effects and steric hindrance around each potential reaction site. Over-nitration to form dinitro compounds can also occur if reaction conditions are too harsh.[1][2]
Q2: My reaction is yielding a mixture of isomers. How can I improve the selectivity for the 3-nitro product?
A2: Achieving high regioselectivity is the central challenge. The following parameters are critical:
-
Temperature Control: This is your most powerful tool. Nitration reactions are highly exothermic. Lowering the reaction temperature (e.g., maintaining it between 0°C and 5°C) decreases the overall reaction rate but significantly enhances selectivity. Higher temperatures provide the kinetic energy to overcome the activation barriers for the formation of all possible isomers, leading to a mixed product.[3][4]
-
Rate of Addition: Add the nitrating mixture (or the substrate) slowly and dropwise to the reaction vessel. This maintains a low instantaneous concentration of the electrophile and helps to control the exotherm, preventing localized temperature spikes that can reduce selectivity.
-
Acid Concentration: The ratio and concentration of sulfuric to nitric acid are crucial. While sulfuric acid is necessary to generate the highly reactive nitronium ion (NO₂⁺), excessively strong acidic conditions can decrease selectivity.[5][6] An excess of the nitrating agent can also lead to the formation of over-nitrated byproducts.[7]
Q3: I'm observing significant amounts of dinitrated byproducts. What's going wrong?
A3: The formation of dinitro compounds indicates that the reaction conditions are too severe. The nitro group is a strong deactivator, making the second nitration more difficult than the first; however, it is not impossible.[5] To prevent this:
-
Reduce Reaction Temperature: As with improving regioselectivity, lower temperatures are critical. Ensure your cooling bath is effective throughout the addition and reaction period.
-
Shorten Reaction Time: Monitor the reaction's progress using a suitable technique (e.g., TLC, GC-MS). Once the starting material is consumed, quench the reaction promptly to prevent the slower, secondary nitration from occurring.
-
Use Stoichiometric Amounts of Nitric Acid: Avoid using a large excess of nitric acid. A molar equivalent of 1.0 to 1.1 of nitric acid relative to the substrate is often sufficient.
Q4: What is the mechanistic basis for byproduct formation in this reaction?
A4: The reaction proceeds via electrophilic aromatic substitution. The key steps are illustrated in the diagram below. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[8][9] This ion is then attacked by the electron-rich π-system of the 1-chloro-2,5-dimethylbenzene ring. The stability of the resulting carbocation intermediate (the sigma complex or arenium ion) determines the preferred position of attack. Byproducts form when the nitronium ion attacks positions other than C-3 (e.g., C-4 or C-6), leading to different, but stable, sigma complexes that then rearomatize to form the isomeric products.
Caption: Figure 1: General Mechanism of Nitration and Isomer Formation
Optimization & Control Parameters
The table below summarizes key experimental variables and their impact on the synthesis. Use this as a quick reference for designing and troubleshooting your experiment.
| Parameter | Low Value/Condition | High Value/Condition | Recommendation for High Selectivity | Rationale |
| Temperature | 0 - 5 °C | > 50 °C | 0 - 5 °C | Lower temperature slows reaction rates, favoring the thermodynamically preferred product and reducing byproduct formation.[3] |
| Nitric Acid (mol eq.) | 1.0 - 1.1 | > 1.5 | 1.0 - 1.1 | A slight excess ensures complete reaction of the starting material without promoting over-nitration. |
| Rate of Addition | Slow (dropwise) | Fast (bolus) | Slow (dropwise) | Prevents dangerous exotherms and localized high concentrations of the nitrating agent, improving selectivity. |
| Reaction Time | Insufficient for completion | Excessive | Monitor to completion | Running the reaction too long after the substrate is consumed increases the risk of side reactions, including dinitration. |
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
1-chloro-2,5-dimethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and magnetic stirrer, cool concentrated sulfuric acid (2.5 mol eq.) to 0°C using an ice-salt bath.
-
Slowly, add concentrated nitric acid (1.05 mol eq.) to the sulfuric acid dropwise. Maintain the temperature of the mixture below 10°C throughout the addition.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1-chloro-2,5-dimethylbenzene (1.0 mol eq.).
-
Cool the reaction flask containing the substrate to 0°C.
-
Nitration: Add the prepared cold nitrating mixture to the substrate dropwise via the dropping funnel over a period of 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is no longer detectable.
-
Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This will precipitate the crude product.
-
Workup:
-
Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.
-
Alternatively, if an oil forms, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[10]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
-
Purification: The primary method for separating the desired 3-nitro isomer from the 4- and 6-nitro byproducts is fractional crystallization or column chromatography.
-
Recrystallization: Ethanol or methanol are common solvents. The different isomers will have slightly different solubilities, allowing for separation.
-
Column Chromatography: A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers.[10]
-
Troubleshooting Workflow
If you encounter issues with low yield or high byproduct formation, follow this logical workflow to diagnose the problem.
Caption: Figure 2: Troubleshooting Workflow for Synthesis Optimization
References
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
Clark, J. (2023). The Nitration of Benzene. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. PubChem. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Al-Rawi, J. M. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
-
Fischer, A., & Ramsay, J. N. (1974). Nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 52(21), 3960-3966. [Link]
-
LibreTexts Chemistry. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Retrieved from [Link]
- Google Patents. (n.d.). A process for the nitration of xylene isomers using zeolite beta catalyst.
-
Indian Patent Office. (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Retrieved from [Link]
Sources
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted nitroaromatic compound, serves as a critical building block in various synthetic pathways. Its proper characterization and quantification are essential for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare it with alternative techniques, and provide the necessary experimental details to empower you in your analytical endeavors.
Introduction to the Analytical Challenge
This compound (C₈H₈ClNO₂) is a molecule whose physicochemical properties dictate the optimal analytical approach.[1][2] Its aromatic nature and the presence of a nitro group provide a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection. The key to a successful analysis lies in selecting a technique that offers high resolution to separate it from potential impurities and starting materials, coupled with the sensitivity required for trace-level detection.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Based on the analysis of structurally similar compounds such as chloronitrobenzenes and other nitroaromatics, a reversed-phase HPLC method with UV detection stands out as the most robust and widely accessible technique for the routine analysis of this compound.[2][3] The principle of RP-HPLC involves a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the logical first choice. The long alkyl chains provide a highly hydrophobic surface, ideal for retaining and separating nonpolar to moderately polar compounds like this compound. The choice of a 5 µm particle size offers a good balance between efficiency (sharper peaks) and backpressure.
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water is typically employed. Methanol is often a good starting point for nitroaromatic compounds. The organic solvent disrupts the hydrophobic interactions between the analyte and the stationary phase, causing it to elute. A gradient elution, where the concentration of the organic solvent is increased over time, is generally preferred over an isocratic elution for complex samples, as it allows for the separation of compounds with a wider range of polarities and can sharpen peak shapes. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by ensuring the consistent protonation state of any acidic or basic functional groups on the analyte or impurities.[4]
-
Detection: The nitroaromatic structure of the analyte allows for sensitive detection using a UV-Vis detector. Based on the analysis of similar compounds, a primary wavelength of 254 nm is a common choice for aromatic compounds. To enhance specificity, a secondary wavelength, for instance, 240 nm, can be monitored simultaneously. The ratio of the absorbance at these two wavelengths can help in peak purity assessment.
Experimental Protocol: RP-HPLC-UV Analysis
1. Instrumentation and Consumables:
- HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array or multi-wavelength UV detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- HPLC-grade methanol, acetonitrile, and water.
- Formic acid (optional).
- Analytical standard of this compound (purity ≥95%).[5]
2. Preparation of Mobile Phases and Standards:
- Mobile Phase A: HPLC-grade water (optional: with 0.1% v/v formic acid).
- Mobile Phase B: HPLC-grade methanol (optional: with 0.1% v/v formic acid).
- Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelengths: 254 nm (primary) and 240 nm (secondary).
- Gradient Program:
- 0-5 min: 50% B
- 5-20 min: 50% to 90% B (linear gradient)
- 20-25 min: 90% B (hold)
- 25-26 min: 90% to 50% B (linear gradient)
- 26-30 min: 50% B (equilibration)
4. Sample Preparation:
- Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
- For trace analysis in complex matrices like soil or water, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary prior to HPLC analysis, as outlined in EPA Method 8330B.[3][6]
Workflow Diagram
Sources
- 1. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. ionsource.com [ionsource.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. unitedchem.com [unitedchem.com]
A Comparative Guide to the GC-MS Analysis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and chemical manufacturing, the purity of intermediates is paramount. 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted nitroaromatic compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of impurities, even in trace amounts, can significantly impact reaction yields, final product purity, and potentially, the safety and efficacy of the end product. Therefore, robust and reliable analytical methods for the characterization and quantification of this compound are essential.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will explore the causality behind experimental choices in developing a GC-MS method, present a detailed, self-validating protocol, and compare its performance with High-Performance Liquid Chromatography (HPLC), a viable alternative. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs.
The Rationale for Choosing GC-MS
Gas Chromatography-Mass Spectrometry is a powerful and widely adopted analytical technique for the analysis of volatile and semi-volatile compounds.[1] For this compound, which possesses a boiling point of 264.7 °C, GC is an eminently suitable separation technique. The coupling of GC with a mass spectrometer provides a dual-layered approach to analysis: the gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer fragments the eluted components and sorts them by their mass-to-charge ratio, providing a unique chemical fingerprint. This combination offers high sensitivity and unparalleled specificity, making it a gold standard for the identification and quantification of organic compounds.
Experimental Protocol: GC-MS Analysis of this compound
This section outlines a detailed, step-by-step methodology for the analysis of this compound by GC-MS. The protocol is designed to be self-validating, with explanations for each experimental choice to ensure technical accuracy and reproducibility.
Sample Preparation
A meticulous sample preparation protocol is the cornerstone of accurate and reproducible GC-MS analysis. The primary objective is to extract the analyte of interest from its matrix and prepare it in a suitable solvent at an appropriate concentration.
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate, and dilute to the mark. The choice of solvent is critical; it must be able to fully dissolve the analyte and be compatible with the GC system.[2]
-
Working Standard Preparation: For quantitative analysis, prepare a series of working standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. This range will be used to establish the linearity of the method.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the GC column.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation available. The conditions are adapted from established methods for similar nitroaromatic compounds.[3]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (adjustable based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Oven Temperature Program | - Initial Temperature: 70 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
Causality Behind Experimental Choices:
-
Injector Temperature: Set at 250 °C to ensure the rapid and complete volatilization of this compound without causing thermal degradation.
-
Column Choice: A non-polar HP-5ms column is selected due to the relatively non-polar nature of the analyte. This type of column separates compounds primarily based on their boiling points.
-
Oven Temperature Program: The temperature program is designed to provide good chromatographic resolution between the analyte and potential impurities. The initial hold at 70 °C allows for the elution of volatile solvents, while the two-step ramp effectively separates compounds with a range of boiling points.
-
Electron Ionization (EI): At 70 eV, EI provides reproducible fragmentation patterns that are crucial for structural elucidation and library matching.
Data Analysis
-
Peak Identification: The this compound peak is identified by its retention time and a comparison of its acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time is expected to be slightly different from its isomers due to variations in polarity and boiling point.
-
Mass Spectrum Interpretation: The mass spectrum of this compound (C₈H₈ClNO₂) is expected to show a molecular ion peak at m/z 185. Key fragment ions would likely include those corresponding to the loss of a nitro group (-NO₂, m/z 139), a chlorine atom (-Cl, m/z 150), and methyl groups (-CH₃, m/z 170).
-
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this curve.
GC-MS Workflow Diagram
Sources
A Comparative Guide to the Quantitative Analysis of 1-Chloro-2,5-dimethyl-3-nitrobenzene
For researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and safety assessment of chemical entities, the accurate and precise quantification of compounds such as 1-Chloro-2,5-dimethyl-3-nitrobenzene is of paramount importance. This guide provides a comprehensive comparison of the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this substituted nitrobenzene.
This document offers an in-depth examination of the methodologies, supported by established principles for the analysis of related nitroaromatic compounds. While specific performance data for this compound is not extensively available in published literature, this guide extrapolates from validated methods for structurally similar molecules to provide a robust framework for method development and selection.
Introduction to this compound and its Analytical Challenges
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its accurate quantification is crucial for ensuring reaction yield, purity of the final product, and for toxicological and environmental monitoring. The presence of a nitro group, a chloro group, and methyl groups on the benzene ring influences its physicochemical properties, making the selection of an appropriate analytical technique critical.
The primary analytical challenges lie in achieving adequate resolution from potential isomers and impurities, ensuring high sensitivity for trace-level detection, and developing a robust and reproducible method suitable for routine analysis. Both HPLC and GC, coupled with appropriate detectors, offer viable solutions, each with its own set of advantages and limitations.
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the volatility and thermal stability of the analyte, the nature of the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, primarily driven by polarity. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, primarily driven by boiling point and polarity. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. |
| Typical Stationary Phase | C18 or other reversed-phase columns are common for nitroaromatic compounds.[1][2] | Phenyl- and methyl-substituted polysiloxane capillary columns (e.g., DB-5, HP-5ms) are frequently used. |
| Typical Mobile Phase | A mixture of acetonitrile or methanol and water, often with a pH modifier like phosphoric or formic acid.[1][2] | An inert carrier gas, such as helium or nitrogen. |
| Common Detectors | Ultraviolet (UV) Detector is highly effective due to the chromophoric nitroaromatic structure.[3] Mass Spectrometry (MS) can be used for enhanced selectivity. | Electron Capture Detector (ECD) for high sensitivity towards halogenated and nitro compounds.[3] Nitrogen-Phosphorus Detector (NPD) for selectivity towards nitrogen-containing compounds.[3] Mass Spectrometry (MS) for definitive identification.[3] |
| Anticipated Performance | ||
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range (with ECD) |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range (with ECD) |
Expertise & Experience: The Rationale Behind Method Selection
For routine quality control where the primary goal is to determine the purity of a known substance, HPLC-UV is often the more practical and robust choice. The instrumentation is widely available, and method development is generally straightforward for chromophoric compounds like this compound. The separation is based on polarity, which can effectively resolve the target analyte from many synthesis-related impurities.[4]
GC , particularly when coupled with an Electron Capture Detector (GC-ECD), offers superior sensitivity for halogenated and nitro-containing compounds. This makes it an excellent choice for trace-level analysis, such as in environmental monitoring or for detecting residual impurities in a final product. The use of a mass spectrometer (GC-MS) provides the highest level of confidence in peak identification through the analysis of mass fragmentation patterns.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantitative analysis of this compound using HPLC-UV and GC-ECD. These protocols are based on established methods for similar nitroaromatic compounds and should be validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of nitroaromatic compounds.[4]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
This compound reference standard (available from suppliers such as Shanghai Aladdin Biochemical Technology Co., LTD. and Shanghai Nianxing Industrial Co., Ltd.)[6][7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization to achieve the desired resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on general methods for the analysis of nitroaromatic and chlorinated compounds.[3]
Instrumentation:
-
Gas chromatograph with an autosampler
-
Electron Capture Detector (ECD)
-
Split/splitless injector
Materials:
-
This compound reference standard
-
Hexane or Ethyl Acetate (pesticide residue grade or equivalent)
-
High-purity nitrogen or argon/methane (carrier and makeup gas)
Chromatographic Conditions:
-
Column: Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like hexane or ethyl acetate.
-
Prepare a series of working standard solutions by serial dilution to construct a calibration curve.
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a known concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the concentration of this compound based on the peak area response relative to the calibration curve.
-
Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC analysis.
Caption: Workflow for Quantitative Analysis by HPLC-UV.
Caption: Workflow for Quantitative Analysis by GC-ECD.
Trustworthiness: A Self-Validating System
For any quantitative analysis, the described protocols must be part of a self-validating system to ensure the trustworthiness of the results. This involves a comprehensive method validation process according to ICH (International Council for Harmonisation) or other relevant guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing placebo samples and stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
By rigorously validating the chosen method, researchers can have high confidence in the accuracy and reliability of the quantitative data obtained for this compound.
References
-
ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Chromatography Forum. (2017). HPLC VS GC. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:13711-22-3. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-METHYL-3-NITROBENZENE | CAS 83-42-1. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Chloro-3-nitrobenzene. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Chloro-2-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. This compound | CAS#:13711-22-3 | Chemsrc [chemsrc.com]
Characterization and validation of 1-Chloro-2,5-dimethyl-3-nitrobenzene
An In-Depth Technical Guide to the Characterization and Validation of 1-Chloro-2,5-dimethyl-3-nitrobenzene for Advanced Synthesis
For research scientists and professionals in drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This compound is a substituted aromatic compound that serves as a versatile building block in multi-step organic synthesis. Its unique substitution pattern—featuring a deactivating, meta-directing nitro group and weakly activating, ortho/para-directing methyl and chloro groups—presents a specific set of reaction possibilities.
This guide provides a comprehensive characterization of this compound, outlines detailed protocols for its validation, and offers a comparative analysis against alternative synthetic intermediates. The content is designed to equip researchers with the necessary data and methodologies to effectively integrate this compound into their synthetic workflows.
Physicochemical Profile and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a solid at room temperature with a defined set of properties that influence its handling, storage, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13711-22-3 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][4] |
| Boiling Point | 264.7 ± 35.0 °C at 760 mmHg | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 113.9 ± 25.9 °C | [2] |
| Purity (Commercial) | ≥95% | [1][3] |
| Recommended Storage | Room temperature, under dry, sealed conditions | [1] |
The structural arrangement of substituents on the benzene ring is the primary determinant of the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, the chloro and methyl groups are ortho/para directors. This interplay of directing effects makes the compound a valuable precursor for synthesizing specifically substituted aromatic amines and other complex molecules after the reduction of the nitro group.[1]
Role in Synthesis: A Comparative Analysis with Structural Alternatives
The primary utility of this compound lies in its role as a synthetic intermediate, particularly for pharmaceuticals and agrochemicals.[1] The chloro and nitro functionalities are key reactive sites. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation). The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions unless activated by strong electron-withdrawing groups.
To appreciate its specific utility, it is instructive to compare it with other substituted chloronitrobenzenes.
Table 2: Comparison of this compound with Alternative Building Blocks
| Compound | Key Structural Difference | Impact on Reactivity and Application |
| 1-Chloro-2-nitrobenzene | Lack of methyl groups. | Less steric hindrance around the reactive sites. The proximity of the chloro and nitro groups can influence nucleophilic substitution patterns. It is a known weak clastogen and has been studied for its environmental fate.[5][6] |
| 1-Chloro-3-nitrobenzene | Lack of methyl groups. | Simpler substitution pattern. It is a standard reagent for demonstrating nucleophilic aromatic substitution and studying directing group effects in educational and research settings.[7][8] |
| 1-Chloro-2-methyl-3-nitrobenzene | One less methyl group. | The steric environment is different, which can affect reaction rates and regioselectivity in subsequent steps. This compound is a known intermediate for industrial chemicals.[9][10] |
| 1-Chloro-2,5-dimethyl-4-nitrobenzene | Different regiochemistry of the nitro group. | The nitro group is para to one methyl group and meta to the other. This isomeric difference leads to entirely different products upon further substitution or reduction and subsequent reactions.[4][11] |
The choice between these alternatives is dictated by the target molecule's final structure. This compound is specifically chosen when the final product requires the unique substitution pattern afforded by its structure, particularly the 2,5-dimethylaniline derivative that results from the reduction of the nitro group.
Caption: Logical selection of the appropriate synthetic building block based on the target molecule's required substitution pattern.
Comprehensive Validation and Characterization Protocols
Ensuring the identity, purity, and stability of a starting material is non-negotiable in regulated drug development. The following protocols provide a framework for the comprehensive validation of this compound.
Identity Confirmation
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Peaks:
-
~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
-
~3000-3100 cm⁻¹ (aromatic C-H stretching).
-
~2850-2960 cm⁻¹ (aliphatic C-H stretching from methyl groups).
-
~1000-1100 cm⁻¹ (C-Cl stretching).
-
-
-
Trustworthiness: The combination of these peaks provides a unique fingerprint for the molecule, confirming the presence of the core aromatic, nitro, methyl, and chloro functionalities.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural elucidation.
-
Methodology:
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Two singlets for the two non-equivalent methyl groups (e.g., ~2.3-2.5 ppm).
-
Two singlets or doublets for the two non-equivalent aromatic protons.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
Signals for the two distinct methyl carbons.
-
Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, CH₃, NO₂).
-
-
-
Expertise: The precise chemical shifts and coupling patterns in NMR are the gold standard for confirming the exact isomeric structure and ruling out alternatives like 1-Chloro-2,5-dimethyl-4-nitrobenzene.
Purity Determination
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and identify any related impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 15-20 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
-
Causality: Reverse-phase HPLC is chosen for its ability to separate non-polar to moderately polar organic compounds. The C18 stationary phase effectively retains the aromatic compound, while the acetonitrile/water mobile phase allows for the elution and separation of the main component from potential impurities, which may have different polarities.[7][12]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and identify volatile impurities.
-
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
Injection: Split/splitless injector.
-
Detection: Mass spectrometer scanning a relevant mass range (e.g., m/z 40-300).
-
Analysis: The retention time confirms the identity against a standard, while the mass spectrum provides definitive structural information. Purity is assessed by the relative peak area.
-
-
Expertise: GC is suitable due to the compound's volatility at elevated temperatures. Coupling it with MS provides a second dimension of confirmation, as the fragmentation pattern is a characteristic signature of the molecule's structure.[12]
Sources
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A Senior Application Scientist's Guide to the Separation of 1-Chloro-2,5-dimethyl-3-nitrobenzene from its Isomers
For researchers and professionals in drug development and fine chemical synthesis, achieving high isomeric purity is not merely a goal—it is a prerequisite for safety, efficacy, and regulatory compliance. The synthesis of substituted nitroaromatics, such as 1-Chloro-2,5-dimethyl-3-nitrobenzene, often results in a mixture of positional isomers. These isomers, while structurally similar, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth comparison of methodologies for the separation of this compound from its common isomers, supported by experimental insights and data to inform your selection of the most effective purification strategy.
The Challenge of Isomeric Separation
The nitration of 2-chloro-p-xylene, a common route to this compound, is governed by the directing effects of the chloro and methyl substituents. This process inevitably produces a mixture of isomers, primarily the 3-nitro and 4-nitro products, due to the ortho- and para-directing nature of the substituents. The subtle differences in the positions of the nitro, chloro, and methyl groups lead to isomers with very similar physicochemical properties, making their separation a significant challenge.
Understanding the Isomers: A Foundation for Separation
The selection of an appropriate separation technique is fundamentally dictated by the differences in the physical and chemical properties of the isomers. A thorough characterization is the logical first step.
Table 1: Physicochemical Properties of this compound and a Key Isomer.
| Property | This compound | 1-Chloro-2,5-dimethyl-4-nitrobenzene | Rationale for Separation |
| CAS Number | 13711-22-3[1][2] | 34633-69-7[3] | Unique identification. |
| Molecular Formula | C₈H₈ClNO₂[1][2] | C₈H₈ClNO₂[3] | Identical formula necessitates separation based on physical properties. |
| Molecular Weight | 185.61 g/mol [1][2] | 185.61 g/mol [3] | Identical weight rules out mass-based separation methods. |
| Boiling Point | 264.7 ± 35.0 °C at 760 mmHg[1][2] | Not available | Close boiling points are expected, making distillation difficult.[4] |
| Melting Point | Not available[1][2] | Not available | Differences in melting points can be exploited by fractional crystallization. |
| Calculated LogP | 3.56[2] | 3.1[3] | The difference in LogP suggests a difference in polarity, which is key for chromatographic separation. |
Note: Experimental data for these specific isomers is limited in publicly available literature, highlighting the specialized nature of this separation.
The difference in the calculated LogP (a measure of lipophilicity) is a critical insight. The lower LogP of the 4-nitro isomer suggests it is slightly more polar than the target 3-nitro isomer. This subtle difference in polarity is the cornerstone of chromatographic separation strategies.
Comparative Analysis of Separation Techniques
Two primary techniques are viable for this separation challenge: Fractional Crystallization and High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) is also a powerful analytical tool for assessing purity.
Fractional Crystallization
Principle: This technique exploits differences in the melting points and solubilities of the isomers in a given solvent. By carefully controlling the temperature of a saturated solution, the less soluble isomer can be induced to crystallize, leaving the more soluble isomer in the mother liquor. This method is particularly useful for large-scale, preparative separations.[4][5]
Applicability:
-
Pros: Cost-effective for large quantities, scalable.
-
Cons: Highly dependent on significant differences in melting points and solubility. The process can be tedious and may require multiple recrystallization steps to achieve high purity.[6] The formation of eutectic mixtures can also limit the achievable purity.[7]
-
Causality: The choice of solvent is critical. A solvent must be selected in which the isomers have different solubilities and where solubility is moderately temperature-dependent. Alcohols like ethanol or methanol are common starting points for nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For positional isomers, where polarity differences are slight, the choice of stationary phase is paramount.
Applicability:
-
Pros: High resolution, excellent for achieving high purity on an analytical to semi-preparative scale, highly reproducible.
-
Cons: Higher cost of instrumentation and solvents, lower throughput for large-scale purification compared to crystallization.
-
Causality: The difference in polarity (indicated by LogP) is directly exploited. A stationary phase that can interact differently with the electron clouds and dipole moments of the isomers will provide the best separation. Pentafluorophenyl (PFP) or Phenyl-Hexyl phases are often superior to standard C18 columns for separating positional isomers due to their ability to engage in π-π interactions.[8][9]
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. It is an excellent tool for analytical-scale separation and purity assessment.
Applicability:
-
Pros: High efficiency, fast analysis times, sensitive detection methods available (e.g., Electron Capture Detector - ECD for nitroaromatics).[10][11]
-
Cons: Primarily an analytical technique; not suitable for preparative-scale purification without specialized equipment. Requires compounds to be thermally stable.
-
Causality: Separation in GC is driven by differences in boiling points and interactions with the stationary phase. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point, as it separates based on a combination of volatility and polar interactions.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, incorporating steps for confirmation and purity assessment.
Workflow for Method Selection and Validation
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- 4. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 1-Chloro-2,5-dimethyl-3-nitrobenzene and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical stability of 1-Chloro-2,5-dimethyl-3-nitrobenzene, a key intermediate in various synthetic pathways. In the absence of direct stability studies for this specific isomer, this document establishes a predictive stability profile based on forced degradation principles outlined by the International Council for Harmonisation (ICH) and empirical data from closely related chloronitrobenzene analogs. By examining the inherent stability of this molecule alongside its structural isomers, this guide offers valuable insights for anticipating degradation pathways, developing robust analytical methods, and ensuring the quality and integrity of research and development processes.
Introduction: The Imperative of Stability in Chemical Synthesis
The stability of a chemical entity is a critical quality attribute that dictates its shelf-life, storage conditions, and potential for degradation into impurities that may affect the outcome of a reaction or the safety of a final product. For substituted nitroaromatic compounds like this compound, the interplay of electron-withdrawing and donating groups on the benzene ring can significantly influence its susceptibility to various stress conditions. Understanding these liabilities is paramount for chemists and pharmaceutical scientists to mitigate risks associated with impurity formation and to develop stable formulations and synthetic routes.
This guide will compare the predicted stability of this compound with its more commonly studied isomers, 2-chloronitrobenzene and 4-chloronitrobenzene, under forced degradation conditions including hydrolysis, oxidation, photolysis, and thermal stress.
Physicochemical Properties and Structural Considerations
The stability of a molecule is intrinsically linked to its structure and physicochemical properties. The substitution pattern on the benzene ring of this compound and its comparators influences their electronic and steric characteristics, which in turn affects their reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₈ClNO₂ | 185.61 | 264.7 ± 35.0 |
| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | 245.5 |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | 242.0 |
Note: Data for this compound is based on predicted values.[1]
The presence of two methyl groups in this compound, which are electron-donating, may slightly destabilize the molecule compared to its non-methylated counterparts by increasing the electron density of the ring, potentially making it more susceptible to oxidative degradation. Conversely, the steric hindrance provided by the methyl groups adjacent to the chloro and nitro functionalities might offer some protection against certain degradation pathways.
Forced Degradation Studies: A Predictive Approach
Forced degradation, or stress testing, is a cornerstone of stability assessment, designed to accelerate the degradation process and identify likely degradation products.[2] The following protocols are based on ICH Q1A and Q1B guidelines and are proposed for a comparative stability study of this compound and its selected isomers.[3][4]
Experimental Workflow
The general workflow for the proposed forced degradation studies is outlined below.
Caption: General experimental workflow for forced degradation studies.
Detailed Experimental Protocols
3.2.1. Hydrolytic Degradation
-
Procedure:
-
Prepare solutions of each compound (1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubate the solutions at 60°C for up to 7 days.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before dilution and analysis.
-
-
Expected Outcome: Nitroaromatic compounds are generally stable to hydrolysis. However, under forcing conditions, some degradation may occur, particularly under basic conditions, potentially leading to the displacement of the chloro group by a hydroxyl group.
3.2.2. Oxidative Degradation
-
Procedure:
-
Prepare solutions of each compound (1 mg/mL) in a 3% solution of hydrogen peroxide.
-
Keep the solutions at room temperature for up to 7 days, protected from light.
-
Withdraw aliquots at specified time points.
-
Quench the reaction with a suitable agent (e.g., sodium bisulfite) if necessary, before analysis.
-
-
Expected Outcome: The nitro group can be susceptible to oxidation, potentially leading to the formation of phenolic byproducts. The methyl groups on this compound may also be oxidized to carboxylic acids.
3.2.3. Photolytic Degradation
-
Procedure:
-
Expose solutions of each compound (1 mg/mL in methanol/water) and the solid compounds to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
Maintain control samples in the dark to exclude thermal degradation.
-
Analyze the samples after the exposure period.
-
-
Expected Outcome: Photodegradation is a likely degradation pathway for nitroaromatic compounds. Potential reactions include the reduction of the nitro group to nitroso or amino functionalities, and ring hydroxylation.
3.2.4. Thermal Degradation
-
Procedure:
-
Expose the solid compounds to dry heat at a temperature of 80°C for up to 14 days in a calibrated oven.
-
Withdraw samples at specified time points for analysis.
-
-
Expected Outcome: While generally stable at moderate temperatures, prolonged exposure to high temperatures may induce decomposition. The stability of 2-chloronitrobenzene has been shown to be good up to 60°C for 2 weeks when protected from light and stored under nitrogen.[5]
Predicted Degradation Pathways
Based on the known chemistry of chloronitrobenzenes, the following degradation pathways are anticipated for this compound under stress conditions.
Caption: Predicted degradation pathways for this compound.
Comparative Stability Analysis (Predictive)
The following table summarizes the predicted stability of this compound in comparison to its isomers based on general chemical principles and data from related compounds.
| Stress Condition | This compound (Predicted) | 2-Chloronitrobenzene (Inferred) | 4-Chloronitrobenzene (Inferred) |
| Acidic Hydrolysis | Likely stable | Stable | Stable |
| Basic Hydrolysis | Potential for slow degradation (hydroxylation) | Generally stable, potential for slow degradation | Generally stable, potential for slow degradation |
| Oxidation (H₂O₂) | Susceptible to ring oxidation and side-chain oxidation | Susceptible to ring oxidation | Susceptible to ring oxidation |
| Photolysis (UV/Vis) | Likely to undergo nitro group reduction and/or ring hydroxylation | Known to undergo photodegradation | Known to undergo photodegradation |
| Thermal (Dry Heat) | Likely stable at moderate temperatures, potential for decomposition at high temperatures | Stable at 60°C for 2 weeks[5] | Stable under normal conditions[6] |
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound and its impurities (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][7] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The presence of methyl groups in this compound is expected to influence its degradation profile compared to simpler chloronitrobenzenes. Researchers and drug development professionals should consider these potential liabilities when handling, storing, and utilizing this compound in their synthetic and formulation endeavors. The experimental protocols and analytical methods outlined herein provide a solid foundation for generating the necessary stability data to ensure the quality, safety, and efficacy of their work.
References
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National Toxicology Program. (1993). TOX-33: 2-Chloronitrobenzene (CASRN 88-73-3) and 4-Chloronitrobenzene (CASRN 100-00-5). Retrieved from [Link]
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Wikipedia. (2023). 4-Nitrochlorobenzene. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Chemsrc. (2023). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment. (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (2023). 2-Nitrochlorobenzene. Retrieved from [Link]
- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608.
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Chemsrc. (2023). This compound. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Akkartal, E. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 13(1), 2949-2957.
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PubChem. (n.d.). 1-Chloro-2,5-dimethyl-4-nitrobenzene. Retrieved from [Link]
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Singh, R., & Singh, S. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]
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Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Safety Operating Guide
1-Chloro-2,5-dimethyl-3-nitrobenzene proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of 1-Chloro-2,5-dimethyl-3-nitrobenzene
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, ensuring the safe and compliant disposal of these materials is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (CAS No. 13711-22-3), a halogenated nitroaromatic compound. The procedures outlined here are grounded in established safety protocols for this chemical class, ensuring scientific integrity and regulatory compliance.
The core principle behind the disposal of chlorinated nitroaromatic compounds is the complete destruction of their hazardous structure. These molecules are recognized for their potential toxicity, environmental persistence, and the hazardous decomposition byproducts they can form if not managed correctly.[1] Therefore, disposal is not merely about discarding the material but about consigning it to a validated destruction pathway.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of this compound is foundational to its safe handling and disposal. While a specific, detailed Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related chlorinated nitrobenzene compounds provide a strong basis for risk assessment.
Key Hazards:
-
High Acute Toxicity: Similar compounds are toxic if swallowed or in contact with skin. Dermal absorption is a significant route of exposure.[1]
-
Suspected Carcinogen: This class of chemicals is often suspected of causing cancer.
-
Environmental Persistence: Chlorinated aromatic compounds are known to be toxic to aquatic life with long-lasting effects. Release to the environment must be strictly avoided.[1]
-
Reactivity and Decomposition: As a strong oxidant, it can react violently with combustible and reducing materials.[1] Upon burning, it decomposes to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), chlorine (Cl₂), hydrogen chloride (HCl), and phosgene (COCl₂).[1]
-
Dust Explosion Hazard: If in a powdered or granular form, finely dispersed particles can form explosive mixtures in air.[1]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and its regulatory context, which dictates its handling as a hazardous material.
| Property | Value | Source(s) |
| CAS Number | 13711-22-3 | [2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Boiling Point | 264.7 °C at 760 mmHg | [3] |
| Density | 1.3 g/cm³ | [3] |
| Appearance | Likely a pale yellow crystalline solid (inferred from related compounds) | [1] |
| Solubility | Very poor in water (inferred from related compounds) | [1] |
| EPA Hazardous Waste Code | Not specifically listed; must be treated as hazardous based on Toxicity Characteristic. Likely D036 (for Nitrobenzene) and/or D021 (for Chlorobenzene) characteristics apply. | [4][5] |
Workflow for Proper Disposal
The entire lifecycle of the chemical waste, from the point of generation to final disposal, must be meticulously managed. The following diagram illustrates the required workflow.
Caption: Waste Management Workflow for this compound.
Detailed Protocols
Adherence to standardized, step-by-step protocols is essential to mitigate risk and ensure compliance.
Protocol 1: Waste Segregation and Containerization
The causality for segregating halogenated organic waste stems from its disposal requirements. High-temperature incineration with subsequent "scrubbing" of the flue gas is necessary to neutralize the acidic gases (like HCl) produced during combustion.[6][7] Mixing halogenated waste with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire waste stream.
Methodology:
-
Identify the Waste Stream: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Residual amounts of the pure compound.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).
-
-
Select an Appropriate Container:
-
For liquid waste (e.g., reaction residues, solvent rinsates), use a designated glass or high-density polyethylene (HDPE) container with a screw cap. Ensure the container material is compatible with all components of the waste mixture.
-
For solid waste (e.g., contaminated consumables), use a designated, clearly labeled, puncture-resistant container or a securely lined cardboard box.
-
-
Label the Container: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The primary hazard(s): "Toxic" and "Environmental Hazard".
-
The date you first added waste to the container (the "Accumulation Start Date").
-
-
Store Safely: Place the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory operator. Ensure secondary containment is in place to capture any potential leaks.
Protocol 2: Decontamination of Labware and Surfaces
Effective decontamination is a two-step process: solubilizing and removing the chemical, followed by a detergent wash to remove any residual film.
Methodology:
-
Initial Rinse (in a fume hood):
-
Perform a preliminary rinse of contaminated glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate).
-
Crucially, this rinsate is hazardous waste. It must be collected in your designated halogenated organic liquid waste container. Do not drain it into the sink.
-
-
Secondary Wash:
-
After the solvent rinse, wash the glassware with laboratory detergent and warm water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Surface Decontamination:
-
For spills on non-porous surfaces like a fume hood floor or benchtop, first absorb the bulk material with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the bulk powder.[8]
-
Carefully sweep the absorbed material and powder into a sealable container for solid hazardous waste.
-
Wipe the area with a cloth dampened with a solvent (e.g., acetone). Place the used cloth in the solid hazardous waste container.
-
Finally, wash the area with soap and water.[9]
-
Protocol 3: Final Disposal via Certified Contractor
Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from "cradle to grave."[10] This responsibility necessitates the use of a licensed and certified hazardous waste disposal company.
Methodology:
-
Ensure Proper Manifesting: When the waste container is full or ready for pickup, contact your institution's Environmental Health & Safety (EH&S) department. They will arrange for collection by a certified hazardous waste contractor.
-
Confirm Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required method of destruction for this compound is high-temperature incineration.
-
The Science of Incineration: For halogenated organic waste, incineration must occur at temperatures of at least 1100 °C.[11] This high temperature ensures the complete breakdown of the aromatic ring and the chlorinated components. The resulting combustion gases, which include CO₂, H₂O, and HCl, are then passed through scrubbers that neutralize the acidic HCl gas before release.[7] This process prevents the formation of highly toxic dioxins and furans and neutralizes environmental pollutants.
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of personal safety or environmental integrity. The principles of hazard assessment, meticulous segregation, and validated destruction are paramount to the responsible management of this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR, University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Chemsrc. (2023, September 20). This compound. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Chemsrc. (2023, February 5). This compound. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Environmental Science & Engineering Magazine. (1999, March 1). Hazardous waste incineration – A viable and environmentally sound option. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs) - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]
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Navigating the Unseen Threat: A Guide to Safely Handling 1-Chloro-2,5-dimethyl-3-nitrobenzene
For the dedicated researcher, the pursuit of scientific advancement often involves navigating the inherent risks of handling novel and potent chemical compounds. 1-Chloro-2,5-dimethyl-3-nitrobenzene, a substituted nitroaromatic compound, presents a unique set of challenges that demand a meticulous and informed approach to laboratory safety. This guide moves beyond generic safety protocols to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking research is not conducted at the expense of your health and safety.
At its core, the hazardous nature of this compound stems from its chemical structure: a benzene ring substituted with a chlorine atom, a nitro group, and two methyl groups. This combination suggests potential toxicity, particularly through skin absorption and inhalation, and possible carcinogenic properties, similar to other chlorinated nitroaromatic compounds.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guide synthesizes data from closely related analogues, such as 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene, to establish a conservative and comprehensive safety protocol.
Hazard Assessment: Understanding the Invisible Enemy
The primary hazards associated with compounds of this class are acute toxicity upon ingestion or skin contact, and they are suspected of causing cancer.[1] Furthermore, they are recognized as being toxic to aquatic life with long-lasting effects.[1] The presence of the nitro group can also lead to the formation of methemoglobin in the blood, which impairs oxygen transport and can cause symptoms like blue lips and skin, dizziness, and headache.[2]
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Harmful or fatal if ingested. |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][2] | Can be absorbed through the skin, leading to systemic toxicity. |
| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure may increase the risk of cancer. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Release into the environment can cause significant harm to ecosystems. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure.
Step-by-Step PPE Protocol:
-
Hand Protection:
-
Rationale: To prevent dermal absorption, which is a primary route of exposure for nitroaromatic compounds.
-
Procedure: Wear double gloves. The outer glove should be of a material with high chemical resistance to aromatic and chlorinated compounds, such as Viton™ or butyl rubber. The inner glove can be a standard nitrile glove.
-
Critical Check: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling.[1]
-
-
Eye and Face Protection:
-
Rationale: To protect against splashes and the potential for the compound, in solid form, to become airborne and contact the eyes.
-
Procedure: Wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to safety goggles.[3]
-
-
Body Protection:
-
Rationale: To prevent contamination of personal clothing and skin.
-
Procedure: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable coverall is recommended. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.[1][2]
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of dust particles if handling the solid compound, or vapors if it is heated or aerosolized.
-
Procedure: All handling of solid this compound should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols that cannot be controlled within a fume hood, a respirator is required. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended.[3]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
